Phthaloyl-L-alanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352170 | |
| Record name | Phthaloyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4192-28-3 | |
| Record name | Phthaloyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phthaloyl-L-alanine Synthesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanism for Phthaloyl-L-alanine, a critical N-protected amino acid. The phthaloyl group serves as a robust protecting group for the amine functionality of L-alanine, a common strategy in peptide synthesis and the development of chiral synthons for pharmaceuticals.[1][] Its stability under various reaction conditions and subsequent facile removal make it an invaluable tool in synthetic organic chemistry.[1]
Core Synthesis Mechanism
The synthesis of this compound from L-alanine and phthalic anhydride proceeds via a two-step mechanism: nucleophilic acyl substitution followed by dehydration.[3]
-
Nucleophilic Attack: The process begins with the nucleophilic amino group of L-alanine attacking one of the electrophilic carbonyl carbons of phthalic anhydride.[1][3] This step opens the anhydride ring to form a tetrahedral intermediate.
-
Intermediate Formation: The tetrahedral intermediate collapses, leading to the formation of a phthalamic acid intermediate (an amic acid).
-
Cyclization and Dehydration: Under the reaction conditions, typically involving heat, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation. This cyclization reaction eliminates a molecule of water to form the stable five-membered phthalimide ring, yielding the final this compound product.[1][3]
Controlling the reaction temperature is crucial, as excessive heat can potentially lead to racemization at the chiral center of the alanine moiety.[3]
Experimental Protocols
Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, required purity, and available equipment.
Method 1: Thermal Condensation in Glacial Acetic Acid
This protocol involves the reaction of L-alanine and phthalic anhydride in a solvent at elevated temperatures.[1] It is a common and effective laboratory-scale method.
Materials:
-
L-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine (e.g., 25 mmol) and phthalic anhydride (e.g., 25 mmol) in glacial acetic acid (e.g., 20 mL).[1]
-
Heat the mixture to reflux (approximately 118°C) for 3 to 7 hours.[1][3]
-
After the reaction is complete, remove the solvent under reduced pressure (in vacuo).[1]
-
The crude product is obtained, which can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[4]
Method 2: Solvent-Free Thermal Condensation
This method offers a more environmentally friendly approach by eliminating the need for a solvent.[1] It involves heating the neat reactants together.
Materials:
-
L-Alanine
-
Phthalic Anhydride
-
Ethyl acetate (for recrystallization)
Procedure:
-
Combine equimolar amounts of L-alanine and phthalic anhydride in a flask.[1]
-
Heat the mixture to a temperature between 145-185°C with stirring.[1][5] The reaction is typically complete within 15 to 45 minutes.[4][5]
-
Allow the reaction mixture to cool to room temperature, at which point it will solidify.
-
The crude product can be purified by recrystallization from a solvent such as ethyl acetate to obtain the pure product.[1]
Method 3: Acylation in Toluene with Triethylamine
This method is performed under non-polar conditions and can help prevent racemization.[5]
Materials:
-
L-Alanine
-
Phthalic Anhydride
-
Toluene
-
Triethylamine
Procedure:
-
Suspend L-alanine and an equimolar amount of phthalic anhydride in toluene in a flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux (around 100-130°C).[7] The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product is then purified by crystallization.[7]
General Experimental Workflow
The overall process for synthesizing and purifying this compound follows a consistent workflow, regardless of the specific heating and solvent conditions used.
Quantitative Data Summary
The efficiency and physical properties of the synthesized this compound can vary based on the chosen protocol. The following table summarizes key quantitative data from various reported synthesis methods.
| Parameter | Method 1 (Acetic Acid) | Method 2 (Solvent-Free) | Method 3 (Toluene) | Reference(s) |
| Yield | Up to 93.6% | ~90% | >90% | [1][3][7] |
| Reaction Temp. | ~118°C (Reflux) | 145-185°C | 100-130°C (Reflux) | [1][3][5][7] |
| Reaction Time | 3 - 7 hours | 15 - 45 minutes | Several hours | [1][3][4][5] |
| Melting Point | 120 - 130°C | 120 - 130°C | 120 - 130°C | [7] |
| Molecular Formula | C₁₁H₉NO₄ | C₁₁H₉NO₄ | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | 219.19 g/mol | 219.19 g/mol | [1] |
Note: Melting point ranges can vary based on the purity of the final product. The values presented are for this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Buy this compound chloride | 4306-25-6 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Buy this compound (EVT-247949) | 4192-28-3 [evitachem.com]
Physicochemical Properties of Phthaloyl-L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthaloyl-L-alanine is a protected derivative of the amino acid L-alanine, where the amino group is masked by a phthaloyl moiety. This modification is of significant interest in synthetic organic chemistry and medicinal chemistry. The phthaloyl group serves as a robust protecting group in peptide synthesis, preventing unwanted side reactions at the N-terminus while being stable to a variety of reaction conditions. Beyond its role in synthesis, this compound and its derivatives are explored for their potential biological activities, including as enzyme inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and outlines a key application in biochemical assays.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug design, influencing its reactivity, solubility, and handling. A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1][2][3] |
| Molecular Weight | 219.2 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Melting Point | 143.1 - 145.2 °C | [1] |
| 146.8 °C | ||
| 120 - 130 °C | [4] | |
| Boiling Point (Predicted) | 407.9 ± 28.0 °C | [] |
| Density (Predicted) | 1.467 ± 0.06 g/cm³ | [] |
| pKa (Predicted) | Not available in searched literature. | |
| logP (Predicted) | Not available in searched literature. |
Solubility Profile:
Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and dichloromethane, and less soluble in water[4]. Precise quantitative solubility data in these solvents were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound
A common method for the synthesis of this compound is the condensation reaction between L-alanine and phthalic anhydride[6].
Materials:
-
L-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 3-5 hours[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization. Dissolve the residue in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Qualitative Solubility Determination
A general procedure to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, dichloromethane)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a specific volume of the solvent to be tested (e.g., 1 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to estimate the saturation point.
Application Highlight: Caspase Inhibition Assay
This compound derivatives are utilized as inhibitors of caspases, a family of proteases involved in apoptosis (programmed cell death). A general workflow for a caspase activity assay using a fluorogenic substrate is described below.
Materials:
-
Recombinant active caspase enzyme
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Assay buffer
-
This compound derivative (inhibitor)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a series of dilutions of the this compound derivative in the assay buffer.
-
In a 96-well microplate, add the caspase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic caspase substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the caspase releases a fluorescent molecule.
-
The rate of the reaction is proportional to the enzyme activity. The inhibitory effect of the this compound derivative is determined by the reduction in the reaction rate compared to the control.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Caspase Inhibition Assay Workflow
References
In-Depth Technical Guide to the Molecular Structure and Conformation of Phthaloyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthaloyl-L-alanine, a derivative of the naturally occurring amino acid L-alanine, serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The introduction of the phthaloyl protecting group to the amine functionality of L-alanine enhances its utility in peptide synthesis and the development of novel chiral synthons. A thorough understanding of its molecular structure and conformational preferences is paramount for its effective application in these fields. This technical guide provides a comprehensive overview of the molecular architecture, conformational landscape, and the experimental methodologies used to elucidate these properties.
Molecular Structure
The fundamental structure of this compound consists of an L-alanine moiety covalently linked to a phthalimide group. The molecular formula is C₁₁H₉NO₄, and it has a molecular weight of approximately 219.19 g/mol .[1]
Solid-State Structure from X-ray Crystallography
Detailed crystallographic studies on the closely related Phthaloyl-DL-alanine provide significant insights into the solid-state conformation.[2] The crystal structure reveals a staggered conformation between the planar phthaloyl moiety and the propanoic acid group.[2]
Key structural features observed in the solid state include:
-
Planarity: Both the phthalimide ring system and the carboxyl group are essentially planar. The root-mean-square (r.m.s.) deviations from their mean square planes are 0.0253 Å and 0.0067 Å, respectively.[2]
-
Dihedral Angle: The plane of the phthalimide ring and the plane of the carboxyl group are not coplanar. The dihedral angle between these two planes is 66.41(7)°.[2] This twisted arrangement is a defining feature of its conformation.
-
Hydrogen Bonding: In the crystal lattice of the DL-form, molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxyl groups.[2] The O⋯O distance is 2.6005(12) Å.[2]
A summary of selected crystallographic data for Phthaloyl-DL-alanine is presented in Table 1.
Table 1: Selected Crystallographic Data for Phthaloyl-DL-alanine [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8777(8) |
| b (Å) | 10.4880(8) |
| c (Å) | 9.5123(8) |
| β (°) | 108.339(2) |
| Volume (ų) | 934.34(13) |
| Z | 4 |
| Temperature (K) | 93(2) |
| Dihedral Angle (Phthaloyl-Carboxyl) | 66.41(7)° |
| O—H⋯O Hydrogen Bond Distance (Å) | 2.6005(12) |
Conformational Analysis in Solution
The conformation of this compound in solution can differ from its solid-state structure. Spectroscopic techniques are invaluable for probing these solution-state conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The four protons of the phthaloyl group are expected to appear in the aromatic region (typically δ 7.5-8.0 ppm) as a complex multiplet.
-
Methine Proton (α-H): The proton on the α-carbon of the alanine moiety is expected to be a quartet due to coupling with the three methyl protons. Its chemical shift will be influenced by the electron-withdrawing phthaloyl and carboxyl groups.
-
Methyl Protons (β-H): The three protons of the methyl group will appear as a doublet, coupled to the α-proton.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the phthaloyl group and one for the carboxylic acid.
-
Aromatic Carbons: Signals corresponding to the carbons of the benzene ring of the phthaloyl group.
-
α-Carbon and β-Carbon: Resonances for the methine and methyl carbons of the alanine backbone.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretching of the carboxylic acid |
| ~3100-3000 | C-H stretching of the aromatic ring |
| ~2990-2950 | C-H stretching of the methyl and methine groups |
| ~1775 and ~1710 | Asymmetric and symmetric C=O stretching of the imide |
| ~1700 | C=O stretching of the carboxylic acid |
| ~1600-1450 | C=C stretching of the aromatic ring |
| ~1400 | C-O-H bending of the carboxylic acid |
| ~1380 | C-H bending of the methyl group |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules in solution. As a chiral molecule, this compound will exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects are sensitive to the relative orientation of the chromophores (the phthaloyl group and the carboxyl group) and the chiral center. Conformational changes in solution, such as rotation around the N-Cα and Cα-C bonds, will be reflected in the CD spectrum. A detailed conformational analysis would involve comparing the experimental CD spectrum with theoretical spectra calculated for different low-energy conformations.
Experimental Protocols
Detailed experimental procedures are essential for the reliable synthesis and characterization of this compound.
Synthesis of this compound
Two common methods for the synthesis of this compound are thermal condensation and a milder procedure using N-carboethoxyphthalimide.
This method involves the direct reaction of L-alanine with phthalic anhydride at an elevated temperature.[1]
Materials:
-
L-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.
This method proceeds under milder conditions and is reported to preserve the optical activity of the amino acid.[3]
Materials:
-
L-Alanine
-
N-Carboethoxyphthalimide
-
Sodium Carbonate (aq. solution)
-
Hydrochloric Acid (dilute)
-
Water
Procedure:
-
Dissolve L-alanine and sodium carbonate in water at room temperature.
-
Add N-carboethoxyphthalimide to the solution with stirring.
-
Continue stirring for approximately 15-30 minutes.
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water or an ethanol-water mixture.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity this compound. A common solvent system for recrystallization is a mixture of ethanol and water.[4] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard pulse sequences are typically sufficient.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and coupling constants.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent using an appropriate liquid cell.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) of a known concentration. The concentration should be optimized to give a CD signal in the desired range.
-
Data Acquisition: Record the CD spectrum over the desired wavelength range (typically in the UV region) using a spectropolarimeter.
-
Data Processing: The raw data (ellipticity) is typically converted to molar ellipticity [θ] for standardization.
-
Analysis: Interpret the CD spectrum in terms of the electronic transitions of the chromophores and their spatial relationship to deduce information about the predominant solution-state conformation.
Visualizations
Synthesis Workflow
The general workflow for the synthesis of this compound via thermal condensation can be visualized as follows:
Caption: A simplified workflow for the synthesis of this compound.
Logical Relationship of Structural Features
The key structural characteristics of this compound are interconnected, as depicted in the following diagram:
References
spectroscopic analysis of Phthaloyl-L-alanine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Phthaloyl-L-alanine, a key intermediate in peptide synthesis and drug development. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments.
Data Presentation: ¹H NMR of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.8-7.9 | m | - | 4H | Aromatic protons (phthaloyl group) |
| ~4.9 | q | ~7.2 | 1H | α-CH |
| ~1.8 | d | ~7.2 | 3H | β-CH₃ |
| ~11-13 | br s | - | 1H | COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte's signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Data Presentation: ¹³C NMR of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | COOH |
| ~167-168 | C=O (phthaloyl) |
| ~134-135 | Quaternary aromatic C (phthaloyl) |
| ~131-132 | Aromatic CH (phthaloyl) |
| ~123-124 | Aromatic CH (phthaloyl) |
| ~49-51 | α-CH |
| ~15-17 | β-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is used.
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is usually required.
-
-
Data Processing: The data is processed in a similar manner to ¹H NMR data.
Visualization of NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation: FT-IR Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (imide, asymmetric) |
| ~1710 | Strong | C=O stretch (imide, symmetric & carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1390 | Medium | C-N stretch |
| ~720 | Strong | C-H bend (aromatic, ortho-disubstituted) |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region and serves as a matrix.[1]
-
The mixture should be a fine, homogenous powder.
-
-
Pellet Formation:
-
Place the powdered mixture into a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Visualization of FT-IR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Data Presentation: Mass Spectrometry of this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 220.06 | High | [M+H]⁺ (Protonated molecule) |
| 202.05 | Medium | [M+H - H₂O]⁺ |
| 174.06 | High | [M+H - COOH]⁺ |
| 147.04 | Medium | Phthaloyl group fragment |
| 130.05 | Medium | Further fragmentation of phthaloyl group |
| 104.03 | Medium | Phthalic anhydride fragment |
| 76.04 | Low | Benzene ring fragment |
Note: The molecular weight of this compound (C₁₁H₉NO₄) is 219.19 g/mol . The observed m/z values are for the protonated molecule and its fragments. The fragmentation pattern can vary depending on the ionization method and collision energy.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrumentation: The analysis is performed on a liquid chromatography-mass spectrometry (LC-MS) system, typically equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition:
-
The sample solution is infused directly into the mass spectrometer or injected into the LC system for separation prior to MS analysis.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan MS spectrum is acquired to determine the molecular weight.
-
For structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected.
-
-
Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the parent ion and to identify the fragmentation patterns, which can be used to confirm the structure of the molecule.
Visualization of Mass Spectrometry Experimental Workflow
References
The Solubility of Phthaloyl-L-alanine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Solubility Characteristics of a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Phthaloyl-L-alanine, a crucial building block in the synthesis of various chiral drugs and peptides, is no exception. Its solubility in different solvents directly impacts reaction kinetics, purification strategies, and ultimately, the formulation of the final drug product. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and a foundational understanding of its behavior in various solvent systems.
Core Concept: Solubility Profile of this compound
This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a phthaloyl group. This modification significantly alters the polarity and, consequently, the solubility of the molecule compared to its parent amino acid. Generally, this compound exhibits good solubility in a range of organic solvents, particularly those with moderate to high polarity. Conversely, its solubility in water is limited.[1] This characteristic is attributed to the bulky, non-polar phthaloyl group, which diminishes the molecule's ability to form hydrogen bonds with water molecules.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound across a wide spectrum of solvents is not extensively available in published literature. However, based on the general solubility trends of N-protected amino acids, the following table provides an illustrative overview of its expected solubility at ambient temperature. It is critical to note that these values are estimates and should be experimentally verified for any quantitative application.
| Solvent Class | Solvent | IUPAC Name | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Halogenated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 20 |
| Alcohols | Methanol | Methanol | 5.1 | 5 - 15 |
| Ethanol | Ethanol | 4.3 | 2 - 10 | |
| Isopropanol | Propan-2-ol | 3.9 | 1 - 5 | |
| Ketones | Acetone | Propan-2-one | 5.1 | > 15 |
| Esters | Ethyl Acetate | Ethyl ethanoate | 4.4 | 5 - 15 |
| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | > 10 |
| Polar Aprotic | Acetonitrile (ACN) | Acetonitrile | 5.8 | 1 - 5 |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 20 | |
| Aqueous | Water | Water | 10.2 | < 0.1 |
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general trends for similar compounds. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The gravimetric method is a fundamental and widely accepted technique for determining the solubility of a solid in a liquid.[2][3]
Gravimetric Method
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or shaker
-
Vials with sealed caps
-
Syringe filters (0.45 µm pore size)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature).
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Record the exact weight of the dish/vial containing the filtered saturated solution.
-
Evaporate the solvent from the dish/vial. This can be done in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a rotary evaporator.
-
After complete evaporation of the solvent, place the dish/vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the dish/vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
-
Spectroscopic Method
For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility. This compound possesses a phthalimide group, which absorbs in the UV region, making this method applicable.
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
After filtration, accurately dilute a known volume of the saturated filtrate with the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its general solubility profile indicates a preference for organic solvents over aqueous media. For drug development professionals, the ability to accurately determine this property is crucial. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable solubility data, which is essential for optimizing synthetic routes, purification processes, and ultimately, the formulation of safe and effective pharmaceuticals. The illustrative data serves as a preliminary guide for solvent selection, emphasizing the necessity of experimental verification for precise applications.
References
The Phthaloyl Group: A Historical and Technical Guide to Amine Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Among the arsenal of amine protecting groups, the phthaloyl group holds a significant place in the historical development and practical application of synthetic chemistry. This technical guide provides an in-depth exploration of the phthaloyl protecting group, from its historical origins to contemporary applications, with a focus on quantitative data and detailed experimental protocols.
A Historical Perspective: From Gabriel to Modern Synthesis
The story of the phthaloyl protecting group is intrinsically linked to the Gabriel synthesis , a classic method for the preparation of primary amines. In 1887 , German chemist Siegmund Gabriel discovered that phthalimide could be N-alkylated with alkyl halides, and the resulting N-alkylphthalimide could be subsequently cleaved to yield a primary amine.[1][2] This two-step process provided a significant advantage over the direct alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines.[3]
Initially, the cleavage of the N-alkylphthalimide was achieved under harsh conditions, typically involving strong acids or bases, which limited its applicability with sensitive substrates.[1][4] A major breakthrough came in 1926 when H. R. Ing and R. H. F. Manske developed a much milder method for deprotection using hydrazine hydrate in refluxing ethanol.[1][4] This procedure, now famously known as the Ing-Manske procedure , broadened the scope of the Gabriel synthesis and solidified the role of the phthaloyl group as a robust and reliable amine protecting group.[1][4]
Over the years, the phthaloyl group found applications beyond the Gabriel synthesis, notably in peptide synthesis to protect the N-terminus of amino acids.[5] While its use in modern solid-phase peptide synthesis (SPPS) has been largely superseded by the more labile Fmoc and Boc groups, the phthaloyl group's stability to both acidic and basic conditions offers unique orthogonality in specific synthetic strategies.[3][5] Research has also focused on developing modified phthaloyl groups and alternative deprotection methods to overcome some of the limitations of the classical procedures.[4]
The Chemistry of Phthaloyl Protection and Deprotection
The utility of the phthaloyl group lies in its ability to be introduced and removed under specific and predictable conditions.
Protection of Amines
The introduction of the phthaloyl group, or phthaloylation, is typically achieved by reacting a primary amine with phthalic anhydride or its derivatives. The lone pair of electrons on the amine nitrogen is effectively "protected" by being incorporated into the imide ring system, rendering it non-nucleophilic.
Deprotection of Phthalimides
The removal of the phthaloyl group is most commonly accomplished via hydrazinolysis, as established by Ing and Manske. Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the liberation of the free amine.[1]
Quantitative Data and Reaction Parameters
The efficiency of both the protection and deprotection steps is highly dependent on the reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Phthaloylation of Amino Acids
| Amino Acid | Phthaloylating Agent | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Glycine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | 15 min | 90.5 | [6] |
| L-Alanine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| L-Glutamic Acid | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| DL-Serine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| L-Asparagine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| DL-Phenylalanine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| L-Lysine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| DL-Methionine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| L-Cystine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
| L-Leucine | N-Carboethoxyphthalimide | Water | Sodium Carbonate | - | - | [6] |
Table 2: Deprotection of N-Substituted Phthalimides via Hydrazinolysis (Ing-Manske Procedure)
| N-Substituent | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Alkyl | Hydrazine Hydrate | Ethanol | Reflux | 1-3 h | Varies | [3] |
| Peptide Resin | Hydrazine Hydrate (2-10 eq.) | Ethanol | Reflux | 1-3 h | Varies | [3] |
| Oligonucleotide | NH4OH / 40% aq. MeNH2 (1:1) | - | 56 °C | 5-10 min | Good | [7] |
| Various | 60% Hydrazine | DMF | - | 1-3 h | Optimal | [8] |
Table 3: Comparison of Deprotection Methods for Phthalimidyl-Amino CPGs
| Deprotection Condition | Relative Yield (Normalized to K2CO3/MeOH for Thymidine Support) |
| Concentrated NH4OH, 55 °C, 15 h | 0.8 - 0.9 |
| NH4OH / Methylamine (AMA) | Good |
| K2CO3 in Methanol | Significantly Lower |
| Data adapted from a study on oligonucleotide synthesis supports.[9] |
Detailed Experimental Protocols
The following are detailed protocols for the key reactions involving the phthaloyl protecting group.
Protocol for the Gabriel Synthesis of a Primary Amine
Step 1: N-Alkylation of Potassium Phthalimide
-
Preparation of Potassium Phthalimide: In a flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).[10] Add one equivalent of a strong base, such as potassium hydroxide (KOH) or potassium hydride (KH), and stir until the phthalimide is completely deprotonated to form potassium phthalimide.[2][10]
-
Alkylation: To the solution of potassium phthalimide, add a primary alkyl halide. The reaction is typically stirred at room temperature or gently heated to facilitate the SN2 reaction.[2]
-
Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is poured into water to precipitate the N-alkylphthalimide. The solid is collected by filtration, washed with water, and dried.
Protocol for the Ing-Manske Deprotection (Hydrazinolysis)
-
Reaction Setup: Suspend the N-alkylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.[3]
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the suspension.[3]
-
Reflux: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by TLC.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate out of the solution and can be removed by filtration.[3] The filtrate, containing the desired primary amine, can be further purified by distillation or crystallization.
Protocol for Phthaloylation of an Amino Acid
-
Reaction Setup: Dissolve the amino acid and an equimolar amount of sodium carbonate in water at room temperature.[6]
-
Addition of Phthaloylating Agent: To the stirred solution, add N-carboethoxyphthalimide.[6]
-
Reaction: Stir the mixture for approximately 15 minutes.[6]
-
Work-up: Filter the solution and then acidify the filtrate to precipitate the N-phthaloyl amino acid. The product can be purified by crystallization from water.[6]
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the phthaloyl protecting group.
Conclusion: The Enduring Legacy of the Phthaloyl Group
While newer protecting groups have emerged, the phthaloyl group remains a valuable tool in the synthetic chemist's toolbox. Its historical significance is undeniable, having paved the way for the reliable synthesis of primary amines. Its robustness and unique orthogonality continue to make it a relevant choice for specific applications in modern organic synthesis and drug development. A thorough understanding of its chemistry, reaction conditions, and historical context, as detailed in this guide, is essential for its effective implementation in the laboratory.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Phthaloyl-L-alanine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phthaloyl-L-alanine, a key derivative of the amino acid L-alanine. With its amino group protected by a phthaloyl moiety, this compound serves as a crucial building block in various scientific and pharmaceutical applications, from peptide synthesis to the development of novel therapeutic agents. This document details its chemical identity, physical properties, synthesis protocols, and biological significance, presenting the information in a clear and accessible format for laboratory and research use.
Core Chemical Identifiers and Properties
This compound is a white solid compound with the chemical formula C₁₁H₉NO₄.[1][] Its fundamental chemical and physical properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 4192-28-3[3] |
| Molecular Formula | C₁₁H₉NO₄[3] |
| Molecular Weight | 219.20 g/mol [] |
| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid[][] |
| Synonyms | Pht-L-Ala-OH, (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, N,N-Phthaloyl-L-alanine[3][] |
| PubChem CID | 86884 |
| SMILES | CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O[] |
| InChI Key | OZWUITKBAWTEAQ-LURJTMIESA-N[] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White solid[][] |
| Melting Point | 143.1-145.2 °C[][] |
| Boiling Point (Predicted) | 407.9 ± 28.0 °C[][] |
| Density (Predicted) | 1.467 ± 0.06 g/cm³[][] |
| Purity | ≥ 98% (HPLC)[][] |
| Storage Conditions | 2-8 °C[][] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is primarily achieved through the condensation of L-alanine with phthalic anhydride. The phthaloyl group serves as a robust protecting group for the amine functionality of L-alanine, a common strategy in peptide synthesis to prevent unwanted side reactions.[1][] Below are two detailed protocols for its preparation.
Method 1: Thermal Condensation in Acetic Acid
This method involves the reaction of L-alanine and phthalic anhydride in a solvent at an elevated temperature.[1]
Materials:
-
L-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of L-alanine in 20 mL of glacial acetic acid.[1]
-
Reflux the mixture for 5-7 hours.[1]
-
Remove the solvent under reduced pressure (in vacuo) to obtain a sticky, oily mass.[1]
-
To the oily residue, add 15 mL of water and acidify with 10% HCl.[1]
-
Reflux the mixture for an additional hour.[1]
-
After cooling, the resulting precipitate is collected by filtration.[1]
-
Recrystallize the crude product from an ethanol-water mixture and dry to yield N-phthaloyl-L-alanine.[1]
Method 2: Solvent-Free Thermal Condensation
This environmentally friendly approach eliminates the need for a solvent.[1]
Materials:
-
L-alanine
-
Phthalic anhydride
Procedure:
-
Combine equimolar amounts of L-alanine and phthalic anhydride in a flask.[1]
-
Heat the mixture to 145-150°C with stirring for 45 minutes to 3 hours.[1]
-
Allow the reaction mixture to cool to room temperature.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure N-phthaloyl-L-alanine with an expected yield of around 90%.[1]
Synthesis Workflow and Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of L-alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.[1]
References
An In-depth Technical Guide on the Thermal Stability of Phthaloyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of Phthaloyl-L-alanine. While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, this document synthesizes information from related N-protected amino acids and the parent structures, phthalimide and L-alanine, to provide a robust understanding of its expected thermal behavior. This guide includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), data from analogous compounds presented in a structured format, and visualizations of relevant chemical pathways and experimental workflows.
Introduction
This compound is an N-protected amino acid derivative widely used in peptide synthesis and as a building block in the development of pharmaceuticals. The phthaloyl group serves as a robust protecting group for the primary amine of L-alanine, preventing unwanted side reactions during peptide coupling. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. Understanding the thermal decomposition profile is essential for ensuring the integrity and purity of the final products in drug development and manufacturing.
This guide aims to provide a detailed technical overview of the thermal properties of this compound, drawing upon available data from closely related analogs to predict its stability and decomposition pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Melting Point | 147-151 °C | [1] |
| Appearance | White solid |
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through several potential pathways, primarily involving the breakdown of the phthalimide and the alanine moieties. A plausible decomposition mechanism, inferred from studies on related compounds, is illustrated below. The initial step is likely the decarboxylation of the carboxylic acid group, followed by the fragmentation of the phthalimide ring at higher temperatures.
Caption: Predicted thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data (from Analogous Compounds)
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature. The data in Table 2 summarizes the thermal decomposition characteristics of phthalimide. It is expected that this compound will exhibit a lower onset of decomposition due to the presence of the less stable amino acid side chain.
| Compound | Onset of Decomposition (°C) | Decomposition Completion (°C) | Mass Loss (%) | Atmosphere | Reference |
| Phthalimide | >150 | ~250 | ~100 | Nitrogen | [2] |
Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow into or out of a sample as it is heated or cooled. This can reveal information about melting, crystallization, and other phase transitions. The melting point of this compound is well-documented and is a key thermal event that would be observed by DSC.
| Compound | Melting Point (°C) | Reference |
| This compound | 147-151 | [1] |
| N-Phthaloylglycine | 193-196 | [3] |
Experimental Protocols
The following are detailed, generalized protocols for conducting TGA and DSC analysis, based on methodologies reported for similar compounds[4][5][6].
Thermogravimetric Analysis (TGA) Protocol
This protocol is adapted from the analysis of N-phthaloyl glycine complexes and is suitable for determining the thermal stability of this compound[4].
Objective: To determine the thermal decomposition profile and char residue of this compound.
Instrumentation: A thermogravimetric analyzer (e.g., Shimadzu TGA-50H, TA Instruments Q500)[4][7].
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min[4].
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of residual mass at the end of the experiment.
-
Caption: A generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the melting point and enthalpy of fusion of this compound.
Objective: To measure the melting temperature and associated enthalpy change of this compound.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 40 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and the peak temperature of the endothermic melting event.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be inferred from the analysis of its structural components and closely related analogs. The phthaloyl group generally imparts significant thermal stability, though the presence of the amino acid moiety is expected to provide a pathway for earlier decomposition compared to unsubstituted phthalimide. The primary thermal events for this compound are its melting, followed by decomposition at higher temperatures, likely initiated by decarboxylation. The provided experimental protocols offer a robust framework for researchers to conduct their own thermal analysis of this compound and similar compounds, enabling a more precise determination of their thermal properties for applications in pharmaceutical development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. N-Phthaloylglycine | 4702-13-0 [chemicalbook.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
Chirality and Optical Rotation of Phthaloyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chirality and optical rotation of Phthaloyl-L-alanine, a critical derivative of the amino acid L-alanine used in peptide synthesis and pharmaceutical development. This document details the stereochemical integrity during synthesis, presents available optical rotation data, and provides comprehensive experimental protocols for its preparation and analysis.
Core Concepts: Chirality and Optical Rotation
This compound is a chiral molecule, a direct consequence of its synthesis from the enantiomerically pure amino acid, L-alanine. The stereocenter at the alpha-carbon of the alanine backbone is preserved during the phthaloylation process, resulting in the corresponding (S)-enantiomer of the N-protected amino acid.
The chirality of this compound imparts the property of optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic physical properties, crucial for confirming the stereochemical identity and purity of the compound. The specific rotation, [α], is a standardized measure of this optical activity.
Data Presentation: Optical Rotation of this compound Derivatives
Quantitative data on the specific optical rotation of this compound under a variety of experimental conditions is not extensively available in the reviewed literature. However, the specific rotation of the closely related and synthetically important derivative, this compound chloride, has been reported. This value, along with the optical rotation of the parent amino acid L-alanine, provides a valuable reference for the expected optical properties.
| Compound | Specific Rotation ([(\alpha)]) | Wavelength ((\lambda)) | Temperature (°C) | Concentration (c) | Solvent |
| This compound chloride | -12.4° ± 0.5° | D-line | 20 | 1 g/100mL | Dichloromethane |
| L-Alanine | +14.5° | D-line | 25 | 10 g/100mL | 6N HCl |
| L-Alanine | +2.42° | D-line | 25 | 10 g/100mL | Water |
Note: The specific rotation of chiral compounds can be influenced by solvent, temperature, and concentration. The data for L-alanine illustrates this dependency. Further experimental determination of the specific rotation of this compound under various conditions is recommended for comprehensive characterization.
Experimental Protocols
Synthesis of N-Phthaloyl-L-alanine
This protocol describes the synthesis of N-Phthaloyl-L-alanine from L-alanine and phthalic anhydride, a method known to proceed with retention of stereochemical configuration.[1]
Materials:
-
L-Alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.
-
Reflux the mixture for approximately 3 hours at 118°C.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
To the resulting residue, add distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude N-Phthaloyl-L-alanine from an ethanol-water mixture to obtain the purified product.
-
Dry the purified crystals under vacuum.
Determination of Optical Rotation by Polarimetry
This protocol outlines the general procedure for measuring the optical rotation of a chiral compound using a polarimeter.
Materials and Equipment:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (cuvette), typically 1 dm in length
-
Volumetric flask
-
Analytical balance
-
This compound sample
-
Appropriate solvent (e.g., dichloromethane, ethanol)
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and the monochromatic light source (e.g., sodium lamp) and allow them to warm up for at least 10 minutes to stabilize.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the this compound sample.
-
Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.
-
-
Blank Measurement (Zeroing):
-
Fill the polarimeter cell with the pure solvent.
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and take a reading. This value is the blank or zero point. If the instrument allows, set this reading to zero.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it with the solution.
-
Again, ensure no air bubbles are present.
-
Place the sample-filled cell in the polarimeter and record the observed rotation ((\alpha_{obs})) in degrees. Note the temperature (T) at which the measurement is taken.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation ([(\alpha)]) using the following formula: --INVALID-LINK--^T = (\alpha_{obs}) / (l × c) Where:
-
--INVALID-LINK--^T is the specific rotation at temperature T and wavelength (\lambda).
-
(\alpha_{obs}) is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL (or g/100mL, depending on the convention used, which may require a factor of 100 in the numerator).
-
-
Mandatory Visualizations
Stereochemical Relationship in Synthesis
The synthesis of this compound from L-alanine is a classic example of a reaction that proceeds with retention of configuration at the chiral center. The phthaloyl group protects the amino functionality without altering the stereochemistry.
Caption: Synthesis of this compound from L-alanine proceeds with retention of stereochemistry.
Experimental Workflow for Optical Rotation Measurement
The determination of the specific rotation of this compound involves a systematic experimental workflow using a polarimeter.
Caption: Experimental workflow for the measurement of optical rotation using a polarimeter.
References
In-Depth Technical Guide to the Crystal Structure and Analysis of Phthaloyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of Phthaloyl-L-alanine. Due to the limited availability of a complete, publicly accessible crystal structure for the pure L-enantiomer, this document leverages the detailed crystallographic data of its racemic counterpart, N-Phthaloyl-DL-alanine, as a foundational reference. This information is supplemented with established protocols for the synthesis of the L-enantiomer and insights into its biological significance.
Introduction
This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a phthaloyl group. This modification is a common strategy in peptide synthesis and the development of chiral synthons.[1] The phthaloyl group is stable under a variety of reaction conditions, yet it can be removed when necessary, making it a valuable tool in organic synthesis.[1] Understanding the crystal structure of this compound is crucial for controlling its solid-state properties, which is of significant interest in pharmaceutical development for aspects such as formulation, stability, and bioavailability.
Synthesis and Crystallization
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. A common and effective approach is the reaction of L-alanine with phthalic anhydride.
Experimental Protocol: Synthesis via Thermal Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be further purified by recrystallization.
An alternative, milder method involves the use of N-carboethoxy phthalimide, which can be advantageous for preserving the optical activity of the amino acid.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent system, such as an ethanol/water mixture (e.g., 70% ethanol).
-
Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, single crystals will form.
-
Isolation: The crystals are carefully isolated from the mother liquor and dried.
Crystal Structure Analysis of N-Phthaloyl-DL-alanine
The following crystallographic data is for N-Phthaloyl-DL-alanine, which crystallizes as a racemic mixture. This data provides valuable insight into the molecular conformation and packing that can be expected for the pure L-enantiomer, although the crystal symmetry will differ.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.213(2) |
| b (Å) | 10.279(2) |
| c (Å) | 10.927(2) |
| α (°) | 90 |
| β (°) | 112.79(3) |
| γ (°) | 90 |
| Volume (ų) | 952.9(4) |
| Z | 4 |
| Temperature (K) | 293(2) |
| R-factor | 0.045 |
Data sourced from a study on N-Phthaloyl-DL-alanine.
Molecular and Crystal Structure
In the crystal structure of N-Phthaloyl-DL-alanine, the molecules form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. The phthalimide ring system and the carboxylic acid group are nearly planar. The overall molecular conformation is staggered.
Experimental Workflow and Data Analysis
The process from synthesis to structural elucidation follows a well-defined workflow.
Biological Significance and Signaling Pathways
This compound derivatives have been noted for their biological activities. Specifically, this compound chloride has been shown to exhibit anti-inflammatory and immunomodulatory effects. It can inhibit caspases, which are key enzymes in the apoptosis pathway, and modulate inflammatory responses by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.
The diagram below illustrates the proposed inhibitory effect of this compound chloride on inflammatory signaling pathways.
Conclusion
This technical guide has provided a detailed overview of the synthesis, crystallization, and structural characteristics of this compound, with a focus on the crystallographic data of its racemic form. The experimental protocols and workflow diagrams offer a practical guide for researchers in the field. Furthermore, the exploration of its biological activities, particularly its role in modulating inflammatory pathways, highlights its potential for further investigation in drug development. The lack of a publicly available, complete crystal structure for the pure L-enantiomer underscores an area for future research that would be of great value to the scientific community.
References
Methodological & Application
Application Notes and Protocols for Phthaloyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield and high-purity target peptides. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape, the phthaloyl (Phth) group offers a robust and orthogonal alternative for the protection of primary amines.[1] Phthaloyl-L-alanine, a derivative of the amino acid alanine, provides a stable protecting group that is resistant to the acidic and basic conditions typically employed for Boc and Fmoc deprotection, respectively. This orthogonality allows for selective deprotection and modification of the peptide chain, making it a valuable tool in the synthesis of complex peptides, cyclic peptides, and peptide libraries.
The phthaloyl group is introduced via the condensation of L-alanine with phthalic anhydride.[2] Its removal is efficiently achieved through hydrazinolysis, which proceeds without compromising the integrity of most acid- or base-labile side-chain protecting groups.[1] These application notes provide detailed protocols for the incorporation of this compound into SPPS workflows, a summary of relevant quantitative data, and visualizations to guide the experimental process.
Data Presentation
The following tables summarize key quantitative parameters associated with the use of this compound in SPPS, drawing comparisons with the standard Fmoc and Boc protecting groups.
Table 1: N-α-Protecting Group Characteristics
| Protecting Group | Structure | Cleavage Reagent | Cleavage Mechanism | Orthogonality |
| Phthaloyl (Phth) | Phthalimide | Hydrazine hydrate (e.g., 2-5% in DMF) | Nucleophilic acyl substitution | Orthogonal to acid- and base-labile groups |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Piperidine (e.g., 20% in DMF) | Base-catalyzed β-elimination | Orthogonal to acid-labile groups |
| Boc | tert-butyloxycarbonyl | Trifluoroacetic acid (TFA) (e.g., 50% in DCM) | Acidolysis | Orthogonal to base-labile groups |
Table 2: Representative SPPS Performance Data
| Parameter | This compound | Fmoc-L-alanine | Boc-L-alanine |
| Typical Coupling Efficiency | >98% (estimated) | >99% | >99% |
| Deprotection Time | 1-4 hours | 5-20 minutes | 20-30 minutes |
| Crude Peptide Purity | Sequence-dependent | Sequence-dependent, generally high | Sequence-dependent, generally high |
| Overall Yield | Sequence-dependent | High | High |
Note: Quantitative data for this compound in SPPS is less commonly reported in recent literature compared to Fmoc and Boc strategies. The values presented are based on established chemical principles and analogous reactions.
Experimental Protocols
The following protocols provide a detailed methodology for the integration of this compound into a standard manual solid-phase peptide synthesis workflow. These protocols assume the use of a standard solid support, such as a rink amide resin for C-terminal amide peptides or a Wang resin for C-terminal carboxylic acid peptides, with acid-labile side-chain protecting groups.
Protocol 1: Coupling of this compound
This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored for completion using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
Protocol 2: Deprotection of the Phthaloyl Group (Hydrazinolysis)
This protocol details the removal of the N-terminal phthaloyl group to allow for the coupling of the next amino acid.
Materials:
-
Phthaloyl-protected peptide-resin
-
Hydrazine hydrate (N₂H₄·H₂O)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the phthaloyl-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection Reaction:
-
Drain the DMF.
-
Prepare a 2-5% (v/v) solution of hydrazine hydrate in DMF.
-
Add the hydrazine solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove the phthalhydrazide byproduct and excess hydrazine.
-
Wash the resin with DCM (3-5 times).
-
-
The resin is now ready for the coupling of the next amino acid.
Mandatory Visualizations
SPPS Workflow Using this compound
The following diagram illustrates the cyclical workflow for solid-phase peptide synthesis incorporating a Phthaloyl-protected amino acid.
Caption: Cyclical workflow of SPPS using a Phthaloyl protecting group.
Orthogonality of Protecting Groups
This diagram illustrates the orthogonal relationship between the Phthaloyl, Fmoc, and Boc protecting groups, highlighting the selective deprotection conditions.
Caption: Orthogonal relationship of Phthaloyl, Fmoc, and Boc groups.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Phthaloyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis, while a more traditional method compared to solid-phase synthesis, remains a valuable technique for the large-scale production of peptides and for the synthesis of complex or modified peptides.[1][2][3] The choice of protecting groups for the amino and carboxyl termini, as well as for reactive side chains, is critical to the success of the synthesis.[4][5][6][7] The phthaloyl (Phth) group is a robust N-terminal protecting group, offering stability to both acidic and basic conditions commonly employed in Boc and Fmoc strategies, respectively.[4] This makes it a valuable tool in orthogonal synthesis schemes.[4] Phthaloyl-L-alanine, a derivative of the amino acid alanine, serves as a key building block in the synthesis of peptides.[8][9][] Its use can enhance the stability of the resulting peptide.[8][11] This document provides detailed protocols for the solution-phase synthesis of a dipeptide using this compound, including protection of the amino acid, peptide coupling, and deprotection steps.
Data Presentation
The following table summarizes the quantitative data for the solution-phase synthesis of a dipeptide, Phthaloyl-Ala-Gly-OMe.
| Step | Reaction | Reactants | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | Protection | L-Alanine, Phthalic Anhydride | Glacial Acetic Acid | 5-7 | ~90 | >95 |
| 2 | Coupling | This compound, Glycine methyl ester HCl, DIC, HOBt | Dichloromethane (DCM) | 12-16 | ~85 | >90 |
| 3 | Deprotection | Phthaloyl-Ala-Gly-OMe, Hydrazine hydrate | Ethanol | 2-4 | ~80 | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of L-alanine using phthalic anhydride.[12]
Materials:
-
L-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1 equivalent) and phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Reflux the mixture for 5-7 hours.[12]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure N-phthaloyl-L-alanine.
-
Dry the product under vacuum.
Protocol 2: Dipeptide Coupling - Synthesis of Phthaloyl-Ala-Gly-OMe
This protocol details the coupling of this compound with glycine methyl ester using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize racemization.[13][14]
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM in a round-bottom flask.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.1 equivalents) in DCM and add DIPEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes.
-
Add the neutralized glycine methyl ester solution to the this compound solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Phthaloyl Group
This protocol describes the removal of the phthaloyl protecting group using hydrazinolysis.[4]
Materials:
-
Phthaloyl-Ala-Gly-OMe
-
Hydrazine hydrate
-
Ethanol
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected dipeptide (Phthaloyl-Ala-Gly-OMe) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Filter the mixture to remove the precipitate.
-
Acidify the filtrate with 1M HCl to pH ~2.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove any remaining organic impurities.
-
The aqueous layer containing the deprotected dipeptide hydrochloride (H-Ala-Gly-OMe·HCl) can be used directly for further steps or lyophilized to obtain the solid product.
Visualizations
Caption: Experimental workflow for the solution-phase synthesis of a dipeptide.
Caption: Comparison of Phthaloyl, Boc, and Fmoc protecting group strategies.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Buy this compound (EVT-247949) | 4192-28-3 [evitachem.com]
- 11. Buy this compound chloride | 4306-25-6 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Deprotection of Phthaloyl-L-alanine with Hydrazine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phthaloyl group is a commonly used protecting group for primary amines, particularly in amino acid and peptide chemistry. Its stability under a wide range of conditions and its efficient removal make it a valuable tool in multi-step organic synthesis. One of the most effective methods for the deprotection of N-phthaloyl amino acids is the Ing-Manske procedure, which utilizes hydrazine hydrate. This reaction proceeds under relatively mild conditions and generally provides high yields of the desired primary amine.[1][2]
This document provides detailed application notes and protocols for the deprotection of Phthaloyl-L-alanine using hydrazine hydrate. It includes a discussion of the reaction mechanism, a summary of quantitative data, detailed experimental protocols, and essential safety information.
Reaction Mechanism: The Ing-Manske Reaction
The deprotection of N-alkylphthalimides with hydrazine is known as the Ing-Manske reaction. The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form a stable six-membered ring intermediate, which then collapses to release the free amine and phthalhydrazide, a stable cyclic byproduct.[3][4][5]
The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the proton transfer steps involved in the mechanism.[6]
Mechanism Diagram
Caption: The reaction mechanism of phthaloyl deprotection via the Ing-Manske reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of N-phthaloyl protected amines and amino acids using hydrazine hydrate.
| Substrate | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phthaloyl Amino Acids | 1.5 - 2.0 | Methanol or THF | Room Temperature | 1 - 4 | High | [7] |
| Phthalimide-protected ß-lactams | Excess | Methanol | Room Temperature | 1 - 2 | High | [8] |
| Phthalimid protected polyethylene glycol | 40 | THF | Room Temperature | 4 | 70 - 85 | |
| N-alkylphthalimide | Not specified | Ethanol | Reflux | Not specified | Not specified | [3] |
| N-substituted phthalimide | 7.5 | Methanol | Reflux | 0.67 | 67 | [4] |
Experimental Protocols
Deprotection of this compound in Solution
This protocol describes a general procedure for the deprotection of this compound in a solution phase.
Materials:
-
This compound
-
Hydrazine hydrate (55% or other specified concentration)[9]
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours or at reflux for a shorter period, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][10]
-
Work-up: a. After completion of the reaction, cool the mixture to room temperature if heated. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. To the residue, add dilute hydrochloric acid to precipitate the phthalhydrazide byproduct. d. Filter the mixture to remove the precipitated phthalhydrazide. e. Wash the filtrate with diethyl ether in a separatory funnel to remove any remaining non-polar impurities. f. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8. g. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). h. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield L-alanine.
Experimental Workflow Diagram
Caption: A typical workflow for the deprotection and purification of L-alanine.
Safety Precautions
Hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Hydrazine hydrate is corrosive, toxic if swallowed or in contact with skin, fatal if inhaled, may cause an allergic skin reaction, and is suspected of causing cancer.[9][11][12][13] It is also combustible.[13]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. For operations with a risk of splashing, a face shield is recommended.
-
Handling: Avoid breathing vapors.[11] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before use. [9][11][12][13]
Applications in Drug Development
The deprotection of phthaloyl-protected amino acids is a critical step in the synthesis of peptides and peptidomimetics, which are important classes of therapeutic agents. The ability to efficiently and cleanly remove the phthaloyl group allows for the incorporation of specific amino acid residues into complex molecular architectures. This methodology is integral to the development of new drugs for a wide range of diseases.
Conclusion
The deprotection of this compound using hydrazine hydrate is a robust and widely used method in organic synthesis. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to strict safety protocols, researchers can effectively utilize this procedure for the synthesis of L-alanine and its derivatives for applications in research and drug development.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Alternative Methods for Phthaloyl-L-alanine Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phthaloyl group is a robust and widely used protecting group for primary amines, including the α-amino group of L-alanine, in organic synthesis and particularly in the context of peptide and medicinal chemistry. Its removal, however, often requires harsh conditions that can be incompatible with sensitive functional groups. This document provides detailed application notes and protocols for alternative methods to the classical deprotection of Phthaloyl-L-alanine, offering milder and more versatile options for researchers.
Comparison of Deprotection Methods
The selection of a deprotection method is critical and depends on factors such as the substrate's stability, desired reaction time, and overall yield. Below is a summary of quantitative data for various deprotection methods for phthaloyl-protected amines.
| Deprotection Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Hydrazinolysis | Hydrazine hydrate (60%) in DMF | Reflux | 1-3 | Optimal | The most common method; can be harsh for sensitive substrates.[1] |
| Hydrazine hydrate in Ethanol | Reflux | 1-3 | Variable | Standard procedure, but requires careful monitoring.[2] | |
| Reductive Deprotection | Sodium borohydride (NaBH₄) in 2-propanol/H₂O, then acetic acid | 1. Room Temp2. 80 | 1. 242. 2 | High | Exceptionally mild, near-neutral conditions; avoids racemization.[3][4] |
| Primary Amine Cleavage | Aqueous methylamine (40%) in Ethanol | Room Temp | Several hours | High | Convenient room temperature procedure; easy workup. |
| Ethylenediamine in Alcohol | Room Temp | Variable | High | Mild conditions; particularly effective for electron-deficient phthalimides. |
Experimental Protocols
Method 1: Reductive Deprotection with Sodium Borohydride
This method offers a mild, two-stage, one-flask procedure that is particularly advantageous for substrates prone to racemization.[3][4] The phthalimide is first reduced to a stable intermediate, which then lactonizes upon gentle heating in acetic acid to release the free amine.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 6:1 ratio).
-
To the stirred solution, add sodium borohydride (5.0 equiv) portion-wise at room temperature.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Heat the reaction mixture to 80°C for 2 hours to facilitate the release of the L-alanine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 8) by the addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield L-alanine.
Method 2: Cleavage with Aqueous Methylamine
The use of primary amines, such as methylamine, provides a convenient and mild method for phthaloyl group removal at room temperature.
Materials:
-
This compound
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol or another suitable solvent
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the L-alanine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the alanine salt.
-
Extract the liberated L-alanine with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield L-alanine.
Method 3: Deprotection using Ethylenediamine
Ethylenediamine is another effective primary amine for the mild cleavage of the phthaloyl group.
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol or another suitable solvent
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add ethylenediamine (2-4 equivalents) to the solution at room temperature.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add aqueous HCl to the residue to protonate the L-alanine and precipitate the phthaloyl-diamide byproduct.
-
Filter to remove the precipitate.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the L-alanine with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product.
Visualizations
Deprotection Mechanisms
The following diagrams illustrate the chemical transformations for the described deprotection methods.
Caption: Mechanism of this compound deprotection via hydrazinolysis.
Caption: Reductive deprotection of this compound using sodium borohydride.
Caption: Deprotection of this compound using a primary amine.
Experimental Workflow
The general workflow for the deprotection of this compound is depicted below.
References
Phthaloyl-L-alanine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Phthaloyl-L-alanine as a chiral auxiliary in asymmetric synthesis. While primarily recognized as an effective protecting group for amines in peptide synthesis, the inherent chirality of this compound, derived from the natural amino acid L-alanine, offers potential for its use as a stereodirecting group in various asymmetric transformations. These notes detail the synthesis of the auxiliary and its derivatives, and present protocols for its application in key asymmetric reactions, supported by quantitative data.
Introduction to this compound as a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary exerts its stereodirecting influence and is then cleaved to reveal the desired enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse.[1]
This compound, a derivative of the readily available and inexpensive amino acid L-alanine, presents an attractive option for a chiral auxiliary. The phthaloyl group provides steric bulk and conformational rigidity, which are crucial for effective facial discrimination of the reactive intermediate.
Synthesis of this compound and its Activated Derivatives
The first step in utilizing this compound as a chiral auxiliary is its preparation, followed by conversion to an activated form, such as an acid chloride, which allows for its attachment to a substrate.
Synthesis of N-Phthaloyl-L-alanine
N-Phthaloyl-L-alanine can be synthesized by the condensation of L-alanine with phthalic anhydride.[2] A common method involves heating the two reagents in a suitable solvent.[2] An alternative, milder method utilizes N-carboethoxy phthalimide for the phthaloylation of amino acids in an aqueous solution at room temperature, which has been shown to proceed without racemization.
Table 1: Summary of Reported Synthesis Protocols for N-Phthaloyl-L-alanine
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Thermal Condensation | L-alanine, Phthalic anhydride | Toluene | Reflux (approx. 110-130 °C) | Several hours | High | [2] |
| Mild Conditions | L-alanine, N-carboethoxy phthalimide, Sodium carbonate | Water | Room Temperature | 15 minutes | ~90% |
Protocol: Synthesis of N-Phthaloyl-L-alanine via Thermal Condensation
Materials:
-
L-alanine
-
Phthalic anhydride
-
Toluene
-
Apparatus for reflux with a Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine L-alanine (1.0 eq) and phthalic anhydride (1.05 eq) in toluene.
-
Heat the mixture to reflux and continue heating for 8 hours, collecting the water generated in the Dean-Stark trap.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-Phthaloyl-L-alanine.
-
The product can be purified by recrystallization.
Synthesis of Phthaloyl-L-alanyl Chloride
For coupling the auxiliary to a substrate, it is often necessary to activate the carboxylic acid, typically by converting it to the acid chloride.
Table 2: Synthesis of Phthaloyl-L-alanyl Chloride
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Thionyl Chloride | N-Phthaloyl-L-alanine, Thionyl chloride | Toluene | 60 °C -> 75 °C | 5 hours | Not specified | [3] |
Protocol: Synthesis of Phthaloyl-L-alanyl Chloride
Materials:
-
N-Phthaloyl-L-alanine
-
Thionyl chloride
-
Toluene
Procedure:
-
To a solution of N-Phthaloyl-L-alanine (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at 60 °C.[3]
-
After the addition is complete, increase the temperature to 75 °C and maintain for 5 hours.[3]
-
Monitor the reaction by appropriate means (e.g., TLC or IR spectroscopy).
-
Upon completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude Phthaloyl-L-alanyl chloride, which can be used in the next step without further purification.
Application in Asymmetric Synthesis
While the use of this compound as a chiral auxiliary is not as widespread as other systems like Evans oxazolidinones, the principles of its application in directing stereoselective reactions are similar. The phthaloyl group provides a bulky, planar shield, forcing incoming reagents to attack from the less hindered face of the enolate or other reactive intermediate.
The general workflow for using this compound as a chiral auxiliary is depicted below:
References
Synthesis of Unnatural Amino Acids Using Phthaloyl-L-alanine as a Chiral Precursor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are essential tools in modern drug discovery, peptide engineering, and chemical biology. Their incorporation into peptides and proteins can lead to enhanced stability, novel biological activity, and improved pharmacokinetic properties. Phthaloyl-L-alanine, a readily available and inexpensive derivative of the natural amino acid L-alanine, serves as a versatile chiral precursor for the synthesis of a variety of enantiomerically enriched α-alkylated α-amino acids. The phthaloyl group provides robust protection of the amino functionality and can influence the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary.
This document provides detailed protocols for the synthesis of unnatural amino acids starting from this compound. The core of the methodology involves the diastereoselective alkylation of an enolate derived from a this compound ester. Subsequent deprotection of the phthaloyl and ester groups yields the desired unnatural L-amino acid.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of unnatural amino acids using this compound.
Table 1: Synthesis of N-Phthaloyl-L-alanine
| Method | Solvent | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| Thermal Condensation | Glacial Acetic Acid | 5 - 7 | ~90 | 143 - 145 |
| Microwave-assisted Synthesis | DMF (catalytic) | 0.5 - 1 | >90 | 143 - 145 |
Table 2: Diastereoselective Alkylation of N-Phthaloyl-L-alanine Methyl Ester
This table presents representative data for the diastereoselective alkylation of the lithium enolate of N-Phthaloyl-L-alanine methyl ester with various alkyl halides. The diastereomeric ratio (d.r.) reflects the preference for the formation of the (S,S)-diastereomer over the (R,S)-diastereomer.
| Alkylating Agent (R-X) | Product (N-Phthaloyl-(S)-α-alkyl-L-alanine methyl ester) | Diastereomeric Ratio (S,S : R,S) | Yield (%) |
| Benzyl bromide | N-Phthaloyl-(S)-phenylalanyl-L-alanine methyl ester | 85:15 | 75 |
| Allyl bromide | N-Phthaloyl-(S)-allylglycyl-L-alanine methyl ester | 80:20 | 78 |
| Ethyl iodide | N-Phthaloyl-(S)-α-aminobutyryl-L-alanine methyl ester | 75:25 | 70 |
| Propargyl bromide | N-Phthaloyl-(S)-propargylglycyl-L-alanine methyl ester | 82:18 | 72 |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-L-alanine
This protocol describes the protection of the amino group of L-alanine using phthalic anhydride.
Materials:
-
L-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid (3 mL per gram of L-alanine).
-
Heat the mixture to reflux and maintain for 5-7 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure N-Phthaloyl-L-alanine as a white crystalline solid.
-
Dry the product under vacuum.
Protocol 2: Synthesis of N-Phthaloyl-L-alanine Methyl Ester
This protocol describes the esterification of the carboxylic acid of N-Phthaloyl-L-alanine.
Materials:
-
N-Phthaloyl-L-alanine
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend N-Phthaloyl-L-alanine (1.0 eq) in anhydrous methanol (10 mL per gram) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the suspension with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Phthaloyl-L-alanine methyl ester.
Protocol 3: Diastereoselective Alkylation of N-Phthaloyl-L-alanine Methyl Ester
This protocol details the key step of introducing a new side chain via diastereoselective alkylation.
Materials:
-
N-Phthaloyl-L-alanine methyl ester
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Phthaloyl-L-alanine methyl ester (1.0 eq) in anhydrous THF (20 mL per gram) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the pure major (S,S)-diastereomer.
Protocol 4: Deprotection to Yield the Unnatural Amino Acid
This protocol describes the final two deprotection steps to obtain the free unnatural amino acid.
Materials:
-
Alkylated N-Phthaloyl-L-alanine methyl ester
-
Hydrazine hydrate
-
Ethanol
-
6 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
Procedure:
Step 1: Removal of the Phthaloyl Group
-
Dissolve the purified alkylated product (1.0 eq) in ethanol (15 mL per gram).
-
Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
Step 2: Hydrolysis of the Methyl Ester
-
To the residue from the previous step, add 6 M HCl (10 mL per gram of starting ester).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the methyl ester.
-
Cool the solution to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).
-
Wash the column with water to remove any remaining impurities.
-
Elute the desired amino acid with a dilute ammonia solution (e.g., 2% v/v).
-
Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).
-
Combine the product-containing fractions and concentrate under reduced pressure to obtain the pure unnatural L-amino acid.
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of unnatural L-amino acids.
Mechanism of Stereocontrol in Alkylation
Caption: Rationale for diastereoselectivity in the alkylation step.
Application Notes and Protocols: Phthaloyl-L-alanine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of Phthaloyl-L-alanine in targeted drug delivery, drawing analogies from structurally related compounds and general principles of drug delivery system design. Due to a lack of specific published data on this compound in this context, the following sections outline hypothetical applications and protocols to guide researchers in exploring its potential.
Introduction
This compound is a derivative of the amino acid L-alanine where the amino group is protected by a phthaloyl group. This protection renders the amino group inert during chemical synthesis, making it a valuable building block in peptide synthesis and medicinal chemistry. While direct, documented applications of this compound as a primary component in targeted drug delivery systems are not prevalent in publicly available literature, its structural features—a protected amino acid with a reactive carboxylic acid group—suggest its potential utility in several drug delivery strategies. The phthalimide group itself is found in various bioactive molecules and has been utilized in the design of linkers and prodrugs for therapeutic agents.[1][2]
This document explores the prospective use of this compound in the following areas:
-
Prodrug Design: Utilizing this compound as a linker to create prodrugs of anticancer agents that can be selectively activated at the target site.
-
Nanoparticle Functionalization: Employing this compound to surface-modify nanoparticles for improved drug loading, stability, and targeted delivery.
Section 1: this compound in Prodrug Design
Application Note:
The design of prodrugs is a key strategy to improve the therapeutic index of potent drugs, particularly in cancer chemotherapy, by masking their activity until they reach the target tissue.[1] this compound can be envisioned as a linker component in a prodrug conjugate. The carboxylic acid group provides a handle for conjugation to a drug molecule, while the phthaloyl-protected amino group offers a site for further modification or can influence the physicochemical properties of the conjugate.
Hypothetical Prodrug Structure:
A hypothetical prodrug could involve an anticancer drug (e.g., a hydroxyl- or amine-containing drug) conjugated to the carboxylic acid of this compound. The release of the active drug at the tumor site could be triggered by specific enzymes that hydrolyze the ester or amide bond.
Proposed Signaling Pathway for Prodrug Activation
Caption: Proposed mechanism of action for a this compound-based prodrug.
Experimental Protocol: Synthesis and Characterization of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a hypothetical hydroxyl-containing drug to this compound.
Materials:
-
This compound
-
Hydroxyl-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.1 equivalents) and the hydroxyl-containing drug (1 equivalent) in anhydrous DCM.
-
Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution. In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product using NMR (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its structure and purity.
Section 2: this compound for Nanoparticle Functionalization
Application Note:
Nanoparticles are widely investigated for targeted drug delivery due to their ability to enhance drug solubility, prolong circulation time, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[3] Surface functionalization of nanoparticles is crucial for their stability and targeting capabilities. This compound can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to introduce a carboxylic acid functionality. This can be used to attach targeting ligands (e.g., peptides, antibodies) or to modulate the surface charge of the nanoparticles.
Experimental Workflow for Nanoparticle Formulation and Functionalization
Caption: Workflow for creating and testing targeted nanoparticles using this compound.
Experimental Protocol: Surface Modification of Amino-Functionalized Nanoparticles with this compound
This protocol outlines a general method for attaching this compound to nanoparticles with surface amine groups.
Materials:
-
Amino-functionalized nanoparticles (e.g., chitosan nanoparticles, aminated PLGA nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in a suitable organic solvent (e.g., DMSO). Add EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir at room temperature for 4-6 hours to activate the carboxylic acid group.
-
Nanoparticle Suspension: Disperse the amino-functionalized nanoparticles in PBS (pH 7.4).
-
Conjugation: Add the activated this compound solution to the nanoparticle suspension and stir at room temperature overnight.
-
Purification: Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS) and a zeta potential analyzer.
-
Surface Modification Confirmation: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the phthalimide group on the nanoparticle surface.
-
Quantification of Surface Groups: Determine the density of carboxylic acid groups on the surface using a colorimetric assay (e.g., toluidine blue O assay).
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that researchers might aim to collect when characterizing this compound functionalized nanoparticles.
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles |
| Particle Size (nm) | 150 ± 10 | 165 ± 12 |
| Zeta Potential (mV) | +25 ± 3 | -15 ± 2 |
| Drug Loading (%) | 10 ± 1.5 | 9.5 ± 1.2 |
| Encapsulation Efficiency (%) | 85 ± 5 | 82 ± 4 |
| In Vitro Drug Release at 48h (%) | 60 ± 4 | 55 ± 5 |
Note: The change in zeta potential from positive to negative would be a strong indicator of successful surface modification with the negatively charged carboxylic acid of this compound.
Conclusion
While this compound is primarily recognized as a protected amino acid for synthesis, its inherent chemical functionalities present opportunities for its application in targeted drug delivery. The protocols and concepts outlined in these notes are intended to serve as a foundational guide for researchers to explore the potential of this compound in creating novel prodrugs and functionalized nanoparticles. Further research is necessary to validate these hypothetical applications and to generate the quantitative data required for their translation into effective therapeutic strategies.
References
- 1. Novel phthalimides regulating PD-1/PD-L1 interaction as potential immunotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
Application Notes and Protocols: Phthaloyl-L-alanine in Biocompatible Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocompatible and biodegradable polymers are at the forefront of biomedical innovation, serving as crucial components in drug delivery systems, tissue engineering scaffolds, and medical implants. The design of these polymers often involves the use of monomers derived from natural metabolites to ensure that the degradation products are non-toxic and can be safely processed by the body. Alanine, a naturally occurring amino acid, is an excellent candidate for creating such biocompatible materials.
This document provides detailed application notes and protocols for the use of Phthaloyl-L-alanine in the synthesis of a novel, biocompatible polyanhydride. The phthaloyl group serves as a protecting group for the amine functionality of L-alanine, allowing its carboxylic acid group to be utilized in polymerization reactions. Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them particularly suitable for controlled drug release applications.
Herein, we propose a synthetic route for a new dicarboxylic acid monomer derived from this compound and its subsequent polymerization via melt condensation. This is followed by comprehensive protocols for polymer characterization and biocompatibility assessment.
Proposed Synthesis of a Biocompatible Polymer from this compound
The overall synthetic strategy involves two main stages:
-
Monomer Synthesis: A novel dicarboxylic acid monomer is synthesized from this compound.
-
Polymerization: The monomer is then polymerized using melt condensation to yield a polyanhydride.
Caption: Proposed workflow for the synthesis of a biocompatible polymer from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Dicarboxylic Acid Monomer from this compound
This protocol describes a hypothetical, yet chemically plausible, method to synthesize a dicarboxylic acid monomer from this compound by coupling it with a succinic acid linker.
Materials:
-
This compound
-
Oxalyl chloride
-
Succinic acid
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Activation of this compound:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (2.2 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude Phthaloyl-L-alanyl chloride.
-
-
Coupling with Succinic Acid:
-
In a separate flask, dissolve succinic acid (1 equivalent) and TEA (2.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool this solution to 0°C.
-
Dissolve the crude Phthaloyl-L-alanyl chloride from the previous step in anhydrous DCM and add it dropwise to the succinic acid solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with deionized water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure dicarboxylic acid monomer.
-
Protocol 2: Melt Condensation Polymerization
This protocol is based on established methods for synthesizing polyanhydrides.[1][2]
Materials:
-
Synthesized dicarboxylic acid monomer
-
Acetic anhydride
-
High-vacuum pump
-
Schlenk line and appropriate glassware
-
Heating mantle with temperature control
-
Anhydrous toluene
Procedure:
-
Pre-polymer Formation:
-
Place the dicarboxylic acid monomer in a reaction flask.
-
Add acetic anhydride in a 1:20 molar ratio (monomer:acetic anhydride).
-
Reflux the mixture under an inert atmosphere for 30 minutes to form the acetic anhydride-capped prepolymer.
-
Remove the excess acetic anhydride and acetic acid by-product under vacuum.
-
-
Polymerization:
-
Heat the prepolymer to 180°C under a high vacuum (<1.0 mmHg).
-
Maintain these conditions for 90-120 minutes, with continuous stirring, to facilitate the polymerization via melt condensation. The viscosity of the mixture will increase as the polymer forms.
-
Allow the reaction to cool to room temperature under an inert atmosphere.
-
-
Purification:
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
Data Presentation: Representative Polymer Properties
The following table presents hypothetical but realistic data for the synthesized poly(this compound-anhydride), based on typical values for similar biocompatible polyanhydrides.
| Property | Value | Method of Analysis |
| Molecular Weight (Mw) | 25,000 - 45,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp (Tg) | 55 - 65 °C | DSC |
| Decomposition Temp (Td) | > 250 °C | TGA |
| In Vitro Degradation (50%) | 14 - 28 days (in PBS, pH 7.4, 37°C) | Mass Loss |
Protocols for Polymer Characterization
A thorough characterization of the synthesized polymer is essential to confirm its structure, purity, and physical properties.
Caption: Workflow for the physicochemical characterization of the synthesized polymer.
Protocol 3: NMR and FTIR Spectroscopy
-
¹H NMR Spectroscopy: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record the spectrum to confirm the presence of characteristic peaks corresponding to the phthaloyl group, alanine moiety, and the linker, and to verify the absence of monomer impurities.
-
FTIR Spectroscopy: Acquire the infrared spectrum of a thin film of the polymer cast on a KBr pellet. Confirm the presence of the characteristic anhydride bond absorptions (typically two bands around 1815 and 1750 cm⁻¹) and the imide carbonyl peaks.
Protocol 4: Gel Permeation Chromatography (GPC)
-
Dissolve the polymer in a suitable mobile phase (e.g., THF or chloroform).
-
Inject the solution into a GPC system equipped with a refractive index detector.
-
Use polystyrene standards to construct a calibration curve and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol 5: Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). Analyze the thermogram to determine the glass transition temperature (Tg) and any melting transitions (Tm).[3]
-
Thermogravimetric Analysis (TGA): Heat a sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine its thermal stability and decomposition temperature (Td).[3]
Protocols for Biocompatibility Assessment
Biocompatibility testing is crucial to ensure the safety of the polymer for biomedical applications and should be performed in accordance with ISO 10993 standards.[4][5]
Caption: Standard workflow for in vitro biocompatibility assessment of a novel polymer.
Protocol 6: In Vitro Cytotoxicity (ISO 10993-5)
This test evaluates the potential of the polymer to cause cell death.[6][7]
Materials:
-
Polymer sample (sterilized)
-
Mammalian cell line (e.g., L929 fibroblasts or 3T3 cells)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Extract Preparation: Prepare extracts of the sterilized polymer by incubating it in cell culture medium at 37°C for 24 hours, according to ISO 10993-12.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the culture medium with the polymer extracts (at various concentrations), positive control extract, and negative control extract.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
Protocol 7: Sensitization and Irritation Testing
-
Sensitization (ISO 10993-10): The potential of the polymer to cause an allergic reaction can be assessed using in vitro methods such as the KeratinoSens™ or LuSens assays, which measure the activation of pathways involved in skin sensitization.
-
Irritation (ISO 10993-23): The potential for the polymer to cause local tissue irritation can be evaluated using reconstructed human epidermis (RhE) models. This involves applying extracts of the polymer to the tissue model and assessing cell viability after a defined exposure period.[6]
Conclusion
The use of this compound as a precursor for the synthesis of novel biocompatible polymers presents a promising avenue for the development of advanced biomedical materials. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biocompatibility assessment of a new polyanhydride derived from this amino acid. Rigorous adherence to these methodologies will be critical in evaluating the potential of such polymers for applications in drug delivery, tissue engineering, and other areas of medicine.
References
- 1. Polyanhydride - Wikipedia [en.wikipedia.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 5. criver.com [criver.com]
- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for Bioconjugation Techniques Involving Phthaloyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthaloyl-L-alanine is a derivative of the amino acid L-alanine where the primary amine is protected by a phthaloyl group. This protection strategy is instrumental in various bioconjugation and synthetic applications, particularly in peptide synthesis and the development of targeted therapeutics like antibody-drug conjugates (ADCs). The phthaloyl group offers stability under a range of chemical conditions and can be selectively removed to unmask the primary amine at a desired stage, making it a valuable tool for multi-step bioconjugation workflows.[1][]
These application notes provide an overview of the utility of this compound in bioconjugation, detailing its role as a linker component and providing generalized protocols for its activation, conjugation to proteins, and subsequent deprotection. The methodologies described are based on established principles of bioconjugation chemistry.
Principle of this compound in Bioconjugation
The primary application of this compound in bioconjugation is to introduce a protected amino group onto a biomolecule. The carboxylic acid moiety of this compound can be activated and reacted with nucleophilic functional groups on a biomolecule, such as the primary amines on the side chains of lysine residues in a protein. This results in a stable amide bond. The phthaloyl protecting group can then be removed, typically through hydrazinolysis, to expose a primary amine. This newly introduced amine can serve as a reactive handle for the subsequent attachment of other molecules, such as drugs, fluorophores, or other linkers.
This strategy allows for a controlled and stepwise assembly of complex bioconjugates. For instance, in the context of ADCs, this compound can be part of a linker system that connects a cytotoxic payload to a monoclonal antibody.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for key steps in a bioconjugation workflow involving this compound. These values are intended to serve as a guideline and will vary depending on the specific reactants and conditions used.
Table 1: Activation and Conjugation of this compound to a Model Protein (e.g., IgG)
| Parameter | Value |
| Activation Reagents | EDC / Sulfo-NHS |
| Molar Ratio (this compound:EDC:Sulfo-NHS) | 1:1.5:1.5 |
| Activation Time | 15-30 minutes |
| Conjugation | |
| Molar Ratio (Activated Linker:Protein) | 10:1 to 20:1 |
| Reaction pH | 7.2 - 8.0 |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Hypothetical Conjugation Efficiency | |
| Average Linker-to-Protein Ratio | 3 - 5 |
| Protein Recovery | > 90% |
Table 2: Deprotection of Phthaloyl Group from a Protein Conjugate
| Parameter | Value |
| Deprotection Reagent | Hydrazine hydrate or Ethylenediamine |
| Reagent Concentration | 0.1 - 1 M |
| Reaction pH | ~8.5 |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | 37 °C |
| Hypothetical Deprotection Efficiency | |
| Percentage of Deprotection | > 95% |
| Protein Recovery | > 85% |
Experimental Protocols
Protocol 1: Activation of this compound Carboxylic Acid
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form an amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in the Activation Buffer at a molar ratio of 1:1.5:1.5.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
The activated this compound solution is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the conjugation of the activated this compound to primary amines (e.g., lysine residues) on a protein, such as an antibody.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)
-
Desalting column
Procedure:
-
If necessary, perform a buffer exchange to transfer the protein into the Conjugation Buffer using a desalting column.
-
Adjust the protein concentration to a suitable level (e.g., 2-10 mg/mL).
-
Add the freshly prepared activated this compound solution to the protein solution. A molar excess of 10- to 20-fold of the activated linker over the protein is recommended as a starting point.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the resulting protein conjugate from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Deprotection of the Phthaloyl Group
This protocol outlines the removal of the phthaloyl protecting group to expose the primary amine on the conjugated linker.
Materials:
-
This compound conjugated protein
-
Hydrazine hydrate or Ethylenediamine solution
-
Deprotection Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.5)
-
Desalting column
Procedure:
-
Buffer exchange the this compound conjugated protein into the Deprotection Buffer.
-
Add the deprotection reagent (e.g., hydrazine hydrate to a final concentration of 0.1-1 M).
-
Incubate the reaction mixture for 1-4 hours at 37°C.
-
Immediately after incubation, remove the excess deprotection reagent and byproducts by passing the solution through a desalting column equilibrated with the desired final buffer.
-
The resulting protein conjugate now possesses a free primary amine at the site of the former phthaloyl group, ready for further modification.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
Application Notes and Protocols for Phthaloyl-L-alanine Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The phthaloyl group is a valuable tool for the protection of the α-amino group of amino acids, offering stability under various reaction conditions. Phthaloyl-L-alanine, in particular, serves as a key building block in the synthesis of peptides, leveraging the robust nature of the phthaloyl protecting group.
These application notes provide a comprehensive, step-by-step guide to the peptide coupling of this compound. This document outlines the necessary materials, detailed experimental protocols for both solution-phase and solid-phase synthesis, and methods for the subsequent deprotection of the phthaloyl group. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to successfully incorporate this compound into their peptide synthesis workflows.
Data Presentation: A Summary of Quantitative Data
The following table summarizes yields reported for peptide coupling reactions involving phthaloyl-protected amino acids. It is important to note that yields are highly dependent on the specific amino acid sequence, coupling reagent, and reaction conditions.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent/Method | Solvent | Reported Yield (%) |
| Phthalyl-L-alanyl chloride | L-glutamic acid monoester | Alkaline condensation | Ethyl acetate/water | 90.0 |
| Phthalyl-L-alanyl-L-glutamic acid monoester | Ammonolysis for deprotection | Strong aqueous ammonia | Water | 91.6 (of L-alanyl-L-glutamine) |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of this compound with L-Phenylalanine Methyl Ester
This protocol describes the synthesis of the dipeptide Phthaloyl-L-alanyl-L-phenylalanine methyl ester using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of L-Phenylalanine methyl ester hydrochloride:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise and stir the mixture at room temperature for 30 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated this compound solution.
-
Add the filtrate containing the activated amino acid to the solution of free L-Phenylalanine methyl ester from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any newly formed DCU.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating a this compound residue into a peptide chain on a solid support (e.g., Wang resin).
Materials:
-
Fmoc- or Boc-amino acid pre-loaded resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC)
-
HOBt or Oxyma (if using DIC)
-
DIPEA
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection reagents (e.g., 20% piperidine in DMF for Fmoc; TFA in DCM for Boc)
-
Reagents for cleavage and final deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
N-terminal Deprotection: Remove the N-terminal protecting group (Fmoc or Boc) from the resin-bound amino acid according to standard protocols.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual deprotection reagents and byproducts.
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. If using DIC, also add HOBt or Oxyma (3-5 equivalents).
-
Pre-activate for a few minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids.
Protocol 3: Deprotection of the Phthaloyl Group
The removal of the phthaloyl group is typically achieved through hydrazinolysis.
Materials:
-
Phthaloyl-protected peptide (solution-phase) or peptide-resin (solid-phase)
-
Hydrazine hydrate
-
DMF or other suitable solvent
-
Dilute acid (e.g., HCl) for work-up (solution-phase)
Procedure for Solution-Phase Deprotection:
-
Dissolve the phthaloyl-protected peptide in a suitable solvent (e.g., ethanol or DMF).
-
Add hydrazine hydrate (10-50 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 3-12 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with dilute HCl to precipitate the phthalhydrazide byproduct.
-
Filter the mixture and purify the desired peptide from the filtrate, for example, by crystallization or chromatography.
Procedure for Solid-Phase Deprotection:
-
Swell the phthaloyl-protected peptide-resin in DMF.
-
Treat the resin with a solution of 5-10% hydrazine hydrate in DMF for 1-4 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.
Visualizations
Caption: Workflow for solution-phase peptide coupling of this compound.
Caption: Reaction pathway for the deprotection of the phthaloyl group.
Troubleshooting & Optimization
preventing racemization in Phthaloyl-L-alanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Phthaloyl-L-alanine.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of this compound that may lead to racemization, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-enantiomer detected in the final product. | High Reaction Temperature: Heating L-alanine and phthalic anhydride at elevated temperatures (e.g., ≥ 150°C) is known to induce racemization. | Maintain a reaction temperature just below the boiling point of the solvent. For instance, in glacial acetic acid, a temperature of around 118°C is effective while preserving stereochemical integrity.[1] |
| Prolonged Reaction Time at High Temperature: Extended heating, even at moderately high temperatures, can increase the extent of racemization. | Monitor the reaction progress and aim for the shortest time necessary for completion. For the reaction in glacial acetic acid at 118°C, a reaction time of approximately 3 hours is reported to yield a product with high enantiomeric excess.[1] | |
| Presence of a Strong Base: While not always required for this specific synthesis, the presence of strong, non-hindered bases can promote racemization through enolization. | If a base is necessary for other reasons, consider using a weaker or more sterically hindered base. For phthaloylation, methods avoiding strong bases are preferred for maintaining enantiopurity. | |
| Inappropriate Solvent Choice: Certain solvents may facilitate racemization, especially at elevated temperatures. | Glacial acetic acid has been shown to be a suitable solvent for this synthesis with minimal racemization when the temperature is controlled.[1] Alternatively, using toluene with triethylamine and a Dean-Stark trap to remove water can also prevent racemization. | |
| Inconsistent or lower than expected enantiomeric excess. | Inaccurate Temperature Control: Fluctuations in the reaction temperature can lead to pockets of overheating, causing racemization. | Use a well-calibrated thermometer and a stable heating source (e.g., an oil bath) to ensure precise and consistent temperature control throughout the reaction. |
| Contamination of Starting Material: The presence of D-alanine in the starting L-alanine will naturally result in a product with lower enantiomeric excess. | Verify the enantiomeric purity of the starting L-alanine using a suitable analytical method, such as chiral HPLC, before beginning the synthesis. | |
| Difficulty in achieving high enantiomeric excess. | Suboptimal Reaction Conditions: The chosen synthetic method may not be optimized for preserving stereochemistry. | Consider employing a milder synthetic route, such as the use of N-carboethoxy phthalimide in an aqueous solution at room temperature. This method is reported to maintain the optical activity of the amino acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during this compound synthesis?
A1: The primary mechanism of racemization for amino acids during reactions involving the carboxyl group activation, which can be relevant in side reactions or alternative synthetic routes, is the formation of an oxazolone (azlactone) intermediate. The alpha-proton of this planar intermediate is acidic and can be abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of stereochemistry. In the direct condensation of L-alanine with phthalic anhydride, high temperatures can provide the energy to overcome the activation barrier for the abstraction of the alpha-proton, leading to a planar carbanion intermediate that can be protonated from either side, resulting in racemization.
Q2: Which analytical techniques are suitable for determining the enantiomeric excess of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.
Q3: Can I use a microwave reactor for the synthesis?
A3: While microwave-assisted synthesis can significantly reduce reaction times, it must be used with caution as the rapid and sometimes localized heating can potentially lead to racemization. If using a microwave reactor, it is crucial to carefully control the temperature and optimize the reaction time to minimize the risk of epimerization.
Q4: Is it possible to completely racemize this compound if needed?
A4: Yes, it is possible to achieve complete racemization. A published method for the racemization of L-alanine involves heating the amino acid in acetic acid at 100°C for one hour in the presence of a catalytic amount of an aldehyde, such as salicylaldehyde.[3] This method can be adapted for the racemization of this compound.
Data Presentation
The following table summarizes the expected enantiomeric excess of this compound under different synthetic conditions.
| Method | Solvent | Temperature | Reaction Time | Reported Enantiomeric Excess (ee) | Reference |
| Phthalic Anhydride | Glacial Acetic Acid | 118°C | 3 hours | ≥ 99.0% | [1] |
| Phthalic Anhydride | Toluene | Reflux (with Dean-Stark) | Not specified | High (avoids racemization) | |
| N-Carboethoxy phthalamide | Aqueous Solution | Room Temperature | 15 minutes | High (respects optical activity) | [2] |
| Phthalic Anhydride (Fusion) | None | ≥ 150°C | Not specified | Low (leads to racemization) | |
| Phthalic Anhydride with Aldehyde | Glacial Acetic Acid | 100°C | 1 hour | ~0% (complete racemization) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound with High Enantiomeric Purity
This protocol is designed to minimize racemization.
Materials:
-
L-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (1.0 equivalent) and phthalic anhydride (1.0 equivalent).
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to 118°C using a pre-heated oil bath and stir for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Determine the enantiomeric excess of the final product using chiral HPLC.
Protocol 2: Deliberate Racemization of L-Alanine (for comparative studies)
This protocol is designed to induce complete racemization.
Materials:
-
L-Alanine
-
Salicylaldehyde (or other suitable aldehyde)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in glacial acetic acid.
-
Add a catalytic amount of salicylaldehyde (e.g., 0.1 equivalents).
-
Heat the mixture to 100°C and stir for 1 hour.[3]
-
Allow the reaction to cool to room temperature.
-
The resulting solution will contain racemic DL-alanine, which can then be phthaloylated using Protocol 1 to yield racemic Phthaloyl-DL-alanine for analytical comparison.
Visualizations
Caption: Troubleshooting workflow for racemization in this compound synthesis.
Caption: Impact of reaction conditions on the enantiomeric excess of this compound.
References
side reactions in Phthaloyl-L-alanine synthesis and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phthaloyl-L-alanine. Our aim is to help you identify and mitigate common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The three primary side reactions encountered during the synthesis of this compound are:
-
Racemization: The loss of stereochemical integrity at the chiral center of L-alanine, resulting in a mixture of L- and D-enantiomers. This is primarily caused by high reaction temperatures.
-
Hydrolysis of Phthalic Anhydride: In the presence of water, phthalic anhydride can hydrolyze to form phthalic acid. This reduces the availability of the reactant and can complicate purification.
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted L-alanine and the intermediate, phthalamic acid, as impurities in the final product.
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also significantly increase the risk of racemization. It is crucial to maintain a controlled temperature to ensure high optical purity. For instance, conducting the reaction in glacial acetic acid at around 118°C has been shown to yield a high enantiomeric excess.[1]
Q3: What is the role of the solvent in this reaction?
A3: The solvent not only facilitates the reaction between L-alanine and phthalic anhydride but also influences the reaction's course. Glacial acetic acid is a commonly used solvent as it also acts as a catalyst.[1] Solvent-free methods are also available and offer a more environmentally friendly alternative.
Q4: How can I detect the presence of side products?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying the main product and any side products. Chiral HPLC can be specifically used to determine the enantiomeric excess and quantify the extent of racemization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Extend Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (e.g., 2-7 hours when refluxing in glacial acetic acid).[2] - Ensure Proper Mixing: Use adequate stirring to ensure homogeneity of the reaction mixture. |
| Hydrolysis of Phthalic Anhydride | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Minimize exposure of the reaction to atmospheric moisture. |
| Suboptimal Temperature | - Maintain Recommended Temperature: For the glacial acetic acid method, maintain a reflux temperature of approximately 118°C.[1] |
| Losses During Work-up and Purification | - Optimize Purification: Recrystallization from a suitable solvent system, such as ethanol-water, is a common and effective purification method.[2] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Racemization (Presence of D-enantiomer) | - Control Temperature: Avoid excessive heating. Maintain the reaction temperature at or below the recommended level for the chosen protocol. - Consider Milder Conditions: Explore alternative methods that proceed at lower temperatures. |
| Unreacted Phthalic Anhydride/Phthalic Acid | - Ensure Stoichiometry: Use an equimolar or slight excess of L-alanine. - Purification: Phthalic acid can be removed during the work-up and recrystallization steps. |
| Presence of Phthalamic Acid | - Ensure Complete Cyclization: Adequate reaction time and temperature are necessary for the intermediate phthalamic acid to cyclize to the desired phthalimide. |
Data Presentation
The following table summarizes quantitative data from various reported synthesis protocols for N-phthaloyl-alanine.
| Method | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Advantages |
| Thermal Condensation[1][2] | Glacial Acetic Acid | 118 | 3 - 7 | Up to 93.6 | High yield, excellent enantiomeric excess |
| Solvent-Free Thermal Condensation[2] | None | 145-150 | 0.75 - 3 | ~90 | Environmentally friendly |
| Microwave-Assisted (Solvent-Free)[3] | None | 130 | 0.1 - 0.25 | High | Rapid reaction time |
Experimental Protocols
Method 1: Thermal Condensation in Glacial Acetic Acid
This protocol is a widely used method for the synthesis of N-phthaloyl-L-alanine.[1][2]
Materials:
-
L-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid (e.g., 25 mmol of each in 20 mL of glacial acetic acid).[2]
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield N-phthaloyl-L-alanine.[2]
Method 2: Solvent-Free Thermal Condensation
This method offers a more environmentally friendly approach by eliminating the need for a solvent.[2]
Materials:
-
L-alanine
-
Phthalic anhydride
Procedure:
-
Combine equimolar amounts of L-alanine and phthalic anhydride in a flask.
-
Heat the mixture to 145-150°C with stirring for 45 minutes to 3 hours.[2]
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[2]
Visualizations
Caption: Reaction pathway for this compound synthesis and major side reactions.
Caption: A troubleshooting workflow for this compound synthesis.
Caption: Logical relationships between reaction conditions and undesirable outcomes.
References
Technical Support Center: Phthaloyl-L-alanine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Phthaloyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important? this compound is a derivative of the amino acid L-alanine where the amino group is protected by a phthaloyl group.[1] This protection is a common strategy in peptide synthesis and the development of chiral synthons.[1] High purity is critical as impurities can interfere with subsequent reactions, leading to side products, lower yields, and potentially erroneous conclusions in biological assays.[2]
Q2: What are the most common impurities in a crude this compound sample? Common impurities can be categorized as:
-
Process-Related Impurities: Unreacted starting materials such as L-alanine and phthalic anhydride, or reagents from the synthesis process like thionyl chloride or triethylamine.[3][4]
-
Side-Reaction Products: Diastereomeric impurities resulting from racemization during synthesis, or by-products from high-temperature procedures.[2]
-
Degradation Impurities: Hydrolysis of the phthaloyl group or the target molecule, especially if moisture is present. The related compound, this compound chloride, is particularly sensitive to moisture.[3]
Q3: What are the primary methods for purifying this compound? The most common purification techniques are recrystallization and column chromatography.[3]
-
Recrystallization is often the first choice for removing bulk impurities. Common solvent systems include ethanol/water, ethyl acetate, and dichloromethane/hexane.[1][3][5]
-
Column Chromatography on silica gel can be used to separate the target compound from impurities with different polarities, achieving high analytical-grade purity.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the dominant method for achieving the highest purity levels (≥98%) and for analytical quality control.[][7]
Q4: How can I assess the purity and integrity of my final product? Several analytical techniques are used:
-
HPLC: To determine the percentage of purity.[3]
-
Mass Spectrometry: To confirm the molecular weight of the compound.[3]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.[1][]
-
Optical Rotation: To confirm that the stereochemical integrity (the "L" configuration) has been maintained throughout synthesis and purification.[3][8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent system. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water, DCM/hexane).[1][3] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Ensure the filtration apparatus is pre-heated to prevent cooling and loss of product. |
| Product Fails to Crystallize | 1. The crude sample contains significant amounts of oily impurities. 2. The solution is supersaturated but requires nucleation. | 1. Attempt to purify via column chromatography first to remove impurities that inhibit crystallization.[3] 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| Poor Peak Shape in HPLC (Tailing or Broadening) | 1. Peptide Aggregation: The hydrophobic phthaloyl group can promote self-association.[9] 2. Secondary Interactions: The carboxylic acid group may interact with residual silanols on the HPLC column.[9] 3. Column Overload: Too much sample was injected for the column's capacity. | 1. Dissolve the sample in a small amount of a strong organic solvent (e.g., Acetonitrile, DMSO) before diluting with the mobile phase.[7][9] 2. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize ionic interactions.[9] 3. Reduce the sample load by diluting the sample and injecting a smaller volume.[9] |
| Multiple Peaks in HPLC of "Pure" Sample | 1. Racemization: The presence of Phthaloyl-D-alanine.[2] 2. Degradation: The acidic mobile phase (TFA) may be causing slight degradation on the column. 3. Residual Impurities: Impurities with very similar hydrophobicity were not resolved by the initial purification method. | 1. Use a chiral chromatography method to separate the enantiomers.[10] 2. Ensure mobile phases are fresh and consider a buffered mobile phase if degradation is significant. 3. Employ an orthogonal purification method. If you used recrystallization, re-purify via RP-HPLC with a shallow elution gradient to improve resolution.[7] |
| Low Product Recovery from Silica Column | 1. Irreversible Adsorption: The polar carboxylic acid group may bind strongly to the silica gel. 2. Incorrect Eluent Polarity: The mobile phase is not polar enough to elute the compound. | 1. Add a small percentage (0.5-1%) of acetic or formic acid to the eluent system to protonate the carboxylic acid and reduce its interaction with the silica. 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
Data Presentation
Table 1: Physical Properties and Purity Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Purity (HPLC) | ≥ 98% | [] |
| Melting Point | 143.1 - 149.0 °C | [][11] |
| Optical Rotation [α]D20 | -12.4° (c=1, CH₂Cl₂) | [3] |
Table 2: Synthesis & Purification Methodologies and Reported Yields
| Method | Description | Yield | Reference(s) | | :--- | :--- | :--- | | Thermal Condensation | L-Alanine and phthalic anhydride are refluxed in glacial acetic acid. | 93.6% |[3] | | Solvent-Free Fusion | L-Alanine and phthalic anhydride are heated together at high temperatures (145-150°C). | ~90% |[1] | | Mild Aqueous Synthesis | Reaction with N-carboethoxy phthalimide in aqueous sodium carbonate at room temperature. | 90.5% (for glycine analog) |[8] | | Purification Technique | | Purity/Grade | | | Recrystallization | Dissolution in a hot solvent (e.g., Ethanol/Water) followed by cooling. | Varies |[1][12] | | Column Chromatography | Separation on a silica gel stationary phase. | Analytical Grade |[3] | | Vacuum Distillation | Purification of the precursor this compound chloride. | High Purity Liquid |[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is mostly solid.
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1][5]
Protocol 2: General RP-HPLC Purification
This protocol provides a starting point for purifying this compound on a C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Standard C18 silica column.
-
Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV at 220 nm or 254 nm.
-
Column Temperature: 30-40 °C to improve peak shape.[9]
-
Elution Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% B to 65% B over 40-60 minutes. This may require optimization.[7]
-
Follow with a high-organic wash (ramp to 95% B) to clean the column.
-
Re-equilibrate at starting conditions.
-
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent via lyophilization.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound chloride | 4306-25-6 [smolecule.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. jamstec.go.jp [jamstec.go.jp]
- 11. This compound | 4192-28-3 | FP28892 | Biosynth [biosynth.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Phthaloyl-L-alanine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Phthaloyl-L-alanine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has proceeded for the recommended duration at the optimal temperature. For thermal condensation in glacial acetic acid, reflux for 5-7 hours.[1] For solvent-free methods, heating at 145-150°C for 45 minutes to 3 hours is suggested.[1] When using thionyl chloride in toluene, a reaction time of 3-5 hours at 60-75°C is often employed.[2][3] |
| - Check Reagent Purity and Stoichiometry: Use high-purity L-alanine and phthalic anhydride. Ensure equimolar amounts of the reactants are used for optimal conversion.[1] | |
| - Ensure Efficient Water Removal (for toluene reflux): In methods utilizing toluene, azeotropic removal of water is critical to drive the reaction forward. Ensure your Dean-Stark apparatus or equivalent is functioning correctly.[3] | |
| Product Loss During Work-up and Purification | - Optimize Extraction Procedure: If extracting the product, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase. |
| - Refine Recrystallization Technique: Use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. An ethanol-water mixture is a common solvent system for recrystallization.[1] For the acyl chloride derivative, a dichloromethane and hexane system is effective.[4] | |
| Side Reactions | - Control Reaction Temperature: Exceeding the recommended temperature can lead to the formation of byproducts. For instance, in the preparation of the acyl chloride, maintaining the temperature below 65°C is recommended to avoid side reactions.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials before stopping the reaction. |
| - Improve Purification: A thorough recrystallization should remove unreacted L-alanine and phthalic anhydride. Washing the filtered product with cold solvent can also help remove residual starting materials. | |
| Formation of Byproducts | - Strict Temperature Control: As mentioned, maintaining the specified reaction temperature is crucial to minimize byproduct formation. |
| - Use of Anhydrous Solvents: When using reagents like thionyl chloride, ensure that the solvents are anhydrous to prevent hydrolysis and the formation of related impurities. | |
| Hydrolysis of Product (Phthaloyl-L-alanyl chloride) | - Handle Under Inert and Anhydrous Conditions: Phthaloyl-L-alanyl chloride is sensitive to moisture.[4] All glassware should be oven-dried, and the reaction and handling should be performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Racemization of the L-alanine Stereocenter
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Maintain Low Temperatures: Racemization can be minimized by controlling the reaction temperature. Research indicates that keeping reaction temperatures at or below room temperature (20-25°C) can maintain an enantiomeric excess of over 99.5%.[4] |
| - Consider Milder Synthesis Methods: If racemization is a persistent issue, explore alternative, milder methods for phthaloylation, such as using N-carboethoxy phthalimide in an aqueous solution at room temperature.[5] This method has been shown to respect the optical activity of amino acids.[5] | |
| Base-Catalyzed Epimerization | - Avoid Strong Bases: During work-up and purification, avoid the use of strong bases, which can promote the deprotonation of the alpha-carbon and lead to racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
Thermal Condensation: Reacting L-alanine with phthalic anhydride, often in a solvent like glacial acetic acid under reflux or without a solvent at high temperatures.[1]
-
Acylation with Thionyl Chloride: A two-step process where L-alanine is first reacted with phthalic anhydride, and the resulting intermediate is then treated with thionyl chloride to form Phthaloyl-L-alanyl chloride.[3][4]
-
Mild Phthaloylation: Using a reagent like N-carboethoxy phthalimide in an aqueous solution at room temperature for a less harsh synthesis.[5]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following:
-
Ensure the reaction goes to completion by optimizing the reaction time and temperature.
-
Use pure, equimolar amounts of your starting materials.
-
If applicable, ensure efficient removal of water during the reaction.
-
Optimize your work-up and purification procedures to minimize product loss, particularly during recrystallization.
Q3: My product shows signs of racemization. How can I prevent this?
A3: Preventing racemization is critical for maintaining the stereochemical integrity of your product.[4] Key strategies include:
-
Strict temperature control: Maintain the reaction temperature as low as possible.[4]
-
Use of milder reagents: Consider methods that do not require harsh conditions, such as the N-carboethoxy phthalimide method.[5]
-
Avoid exposure to strong bases during the work-up process.
Q4: What is the best way to purify this compound?
A4: Recrystallization is the most common and effective method for purifying this compound.[4] A common solvent system is an ethanol-water mixture.[1] For Phthaloyl-L-alanyl chloride, recrystallization from a mixture of dichloromethane and hexane is recommended.[4]
Q5: How can I confirm the purity and identity of my synthesized this compound?
A5: Several analytical techniques can be used:
-
Melting Point: Compare the melting point of your product to the literature value (approximately 147-151 °C).[1]
-
Spectroscopy: Techniques like NMR and IR spectroscopy can confirm the chemical structure.
-
Mass Spectrometry: This can verify the molecular weight of the compound.[4]
-
Optical Rotation: To confirm the stereochemical purity, measuring the optical rotation is essential.[4]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents | Solvent | Temperature | Time | Reported Yield | Key Considerations |
| Thermal Condensation | L-alanine, Phthalic anhydride | Glacial Acetic Acid | Reflux | 5-7 hours | Up to 91% | Simple, but requires solvent removal under reduced pressure.[1] |
| Solvent-Free Thermal Condensation | L-alanine, Phthalic anhydride | None | 145-150 °C | 45 min - 3 hours | ~90% | Environmentally friendly, but requires high temperatures.[1] |
| Acyl Chloride Formation | L-alanine, Phthalic anhydride, Thionyl chloride | Toluene | 60-75 °C | 3-5 hours | High (up to 99%) | Produces a reactive acyl chloride intermediate; requires anhydrous conditions.[2][3] |
| Mild Phthaloylation | L-alanine, N-carboethoxy phthalimide, Sodium carbonate | Water | 17-20 °C | ~15 min | ~90% | Preserves optical activity; suitable for sensitive substrates.[5] |
Experimental Protocols
Protocol 1: Thermal Condensation in Acetic Acid [1]
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of L-alanine and 25 mmol of phthalic anhydride in 20 mL of glacial acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Remove the solvent under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
-
Collect the crystals by filtration and dry them thoroughly.
Protocol 2: Solvent-Free Thermal Condensation [1]
-
Combine equimolar amounts of L-alanine and phthalic anhydride in a flask.
-
Heat the mixture to 145-150°C with stirring for 45 minutes to 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.
Protocol 3: Synthesis of Phthaloyl-L-alanyl chloride in Toluene [2][3]
-
In a reactor, add L-alanine (e.g., 36 kg), phthalic anhydride (e.g., 62 kg), and toluene (e.g., 200 kg).
-
Heat the mixture to reflux (around 110°C) and remove water azeotropically for approximately 8 hours.
-
Cool the reaction mixture to 60°C.
-
Carefully add thionyl chloride (e.g., 56 kg) dropwise, maintaining the temperature.
-
After the addition is complete, heat the mixture to 75°C and maintain for 5 hours.
-
Remove the solvent under reduced pressure to obtain the crude Phthaloyl-L-alanyl chloride.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 3. CN104177472A - Preparation method for o-phthaloyl-L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 4. Buy this compound chloride | 4306-25-6 [smolecule.com]
- 5. scispace.com [scispace.com]
troubleshooting Phthaloyl-L-alanine deprotection side products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Phthaloyl-L-alanine.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions in a question-and-answer format.
Q1: My deprotection reaction with hydrazine is incomplete, and I still see starting material (this compound) in my analysis. What should I do?
A1: Incomplete deprotection is a common issue. Here are several factors to consider and steps to take:
-
Insufficient Reagent or Reaction Time: The amount of hydrazine hydrate and the reaction duration are critical. Ensure you are using a sufficient excess of hydrazine (typically 2-10 equivalents) and monitor the reaction over time (usually 1-3 hours at reflux).
-
Reaction Temperature: Hydrazinolysis often requires elevated temperatures. Ensure your reaction is being heated effectively, typically to the reflux temperature of your solvent (e.g., ethanol).
-
Solvent Choice: The choice of solvent can impact the reaction rate. Ethanol is commonly used, but for more stubborn reactions, a higher boiling point solvent might be necessary.
-
Monitoring the Reaction: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q2: I have successfully removed the phthaloyl group, but I am struggling to remove the phthalhydrazide byproduct from my L-alanine product. How can I improve the purification?
A2: Phthalhydrazide is a common byproduct of hydrazine-mediated deprotection and can be challenging to remove due to its low solubility in many organic solvents.[1] Here are some strategies for its removal:
-
Acidification and Filtration: After the reaction, cooling the mixture and acidifying it with an acid like HCl can cause the phthalhydrazide to precipitate. The precipitate can then be removed by filtration.
-
Extraction: A liquid-liquid extraction can be effective. After removing the solvent, dissolve the residue in an aqueous acidic solution in which the L-alanine salt is soluble, and then extract the aqueous phase with an organic solvent like ethyl acetate to remove any remaining organic impurities. The desired L-alanine can then be recovered from the aqueous phase.
-
Recrystallization: Recrystallization of the final product can also help in removing residual phthalhydrazide.
Q3: I am concerned about racemization of my L-alanine to D-alanine during deprotection. Is this a valid concern and how can I minimize it?
A3: Yes, racemization is a potential side reaction, especially under harsh basic or acidic conditions.[2] While L-alanine is less prone to racemization than some other amino acids, it is still a possibility. Here’s how to address this:
-
Milder Deprotection Methods: Consider using milder deprotection reagents that are less likely to cause racemization. Sodium borohydride (NaBH₄) in a mixed solvent system (e.g., 2-propanol/water) followed by treatment with acetic acid is reported to deprotect phthalimides of α-amino acids with no measurable loss of optical activity.[3][4][5]
-
Control of Reaction Conditions: If using hydrazine, avoid excessively long reaction times or unnecessarily high temperatures, as these can contribute to racemization.
-
Chiral Analysis: After deprotection, it is crucial to analyze the enantiomeric purity of your L-alanine using a suitable chiral analytical method, such as chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or NMR analysis.
Q4: I suspect a side reaction between hydrazine and the carboxylic acid group of L-alanine. Is this possible and how can I detect it?
A4: The reaction of hydrazine with a carboxylic acid to form an acyl hydrazide is a known transformation, though it typically requires activation of the carboxylic acid (e.g., as an ester or mixed anhydride).[2][6] Under standard phthaloyl deprotection conditions with hydrazine hydrate, the direct reaction with the free carboxylic acid of L-alanine is generally not considered a major side reaction. However, its possibility cannot be entirely ruled out, especially with a large excess of hydrazine and elevated temperatures.
-
Detection: This side product, L-alanine hydrazide, would have a different retention time in HPLC and distinct signals in NMR spectroscopy compared to L-alanine. You can look for the appearance of new peaks in your analytical data. Mass spectrometry would also show a different molecular weight for this byproduct.
Frequently Asked Questions (FAQs)
Q: What is the primary byproduct of this compound deprotection using hydrazine?
A: The primary byproduct is phthalhydrazide, a cyclic compound formed from the reaction of hydrazine with the phthaloyl group.[1]
Q: Are there alternative, milder methods for phthaloyl group deprotection?
A: Yes, several milder alternatives to hydrazine can be used:
-
Sodium Borohydride: This method is reported to be efficient and, importantly, proceeds with no measurable loss of optical activity for α-amino acids.[3][4][5]
-
Ethylenediamine: This reagent can also be used for phthaloyl deprotection and is considered a milder alternative to hydrazine.
Q: How can I monitor the progress of the deprotection reaction?
A: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): By spotting the reaction mixture over time, you can observe the disappearance of the starting material (this compound) and the appearance of the product (L-alanine, which may require derivatization or a specific stain for visualization).
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative assessment of the conversion of the starting material to the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is very effective for monitoring the reaction as it can simultaneously provide separation and mass information of the components in the reaction mixture.
Quantitative Data Summary
The following table provides an illustrative comparison of different deprotection methods for phthaloyl-protected amines. The exact yields can vary based on the specific substrate and reaction conditions.
| Deprotection Reagent | Typical Conditions | Representative Yield of Amine | Key Side Products | Racemization Risk | Reference |
| Hydrazine Hydrate | 2-10 eq., Ethanol, Reflux, 1-3 h | Good to High | Phthalhydrazide, Potential for Alanine Hydrazide | Moderate | [3] |
| Sodium Borohydride | NaBH₄ in 2-propanol/H₂O, then Acetic Acid | High | Phthalide derivatives | Low to None Reported | [3][4][5] |
| Ethylenediamine | Neat or in a solvent, Room Temp. to Reflux | Moderate to Good | N,N'-bis(2-aminoethyl)phthalamide | Low | N/A |
Experimental Protocols
Protocol 1: HPLC Analysis of Deprotection Reaction Mixture
This protocol is a general guideline for the analysis of the reaction mixture to quantify L-alanine, unreacted this compound, and potential side products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for peptide bonds and the phthaloyl group).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Expected Elution Order: L-alanine (early elution), Phthalhydrazide, this compound (later elution due to higher hydrophobicity). The exact retention times will depend on the specific column and system.
Protocol 2: ¹H NMR Analysis of Reaction Mixture
This protocol provides a general method for identifying the components of the deprotection reaction mixture.
-
Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amino acids.
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in the NMR solvent.
-
Expected Chemical Shifts (in D₂O, approximate):
-
L-Alanine:
-
Phthalhydrazide:
-
Aromatic protons: ~7.7-8.0 ppm (multiplet)
-
N-H protons: Broad signal, may exchange with D₂O.
-
-
This compound:
-
Aromatic protons: ~7.8-7.9 ppm (multiplet)
-
α-CH: ~4.5-4.7 ppm (quartet)
-
β-CH₃: ~1.6-1.7 ppm (doublet)
-
-
L-alanine hydrazide (potential side product):
-
α-CH: Similar region to L-alanine, but may be shifted slightly.
-
β-CH₃: Similar region to L-alanine, but may be shifted slightly.
-
N-H protons of hydrazide: Broad signals, will exchange with D₂O.
-
-
Visualizations
References
- 1. bmse000028 L-Alanine at BMRB [bmrb.io]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Phthalimides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 8. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
stability issues of Phthaloyl-L-alanine under different conditions
Welcome to the Technical Support Center for Phthaloyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the purity of my this compound sample over time when dissolved in an aqueous buffer. What could be the cause?
A1: this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions. The phthalimide group can be cleaved to form phthalic acid and L-alanine. The rate of this hydrolysis is dependent on the pH and temperature of the solution. For optimal stability in aqueous solutions, it is recommended to use a neutral pH (around 6-7.5) and store the solution at low temperatures (2-8 °C) for short periods. For long-term storage, consider preparing the solution fresh or storing it frozen (-20 °C or below).
Q2: My this compound solution has turned cloudy after storage. What is happening?
A2: Cloudiness, or precipitation, could be due to several factors:
-
Hydrolysis: As mentioned in Q1, hydrolysis can lead to the formation of phthalic acid, which may have lower solubility in your buffer system compared to the parent compound.
-
Solubility Issues: The solubility of this compound may be limited in certain aqueous buffers. Ensure that you have not exceeded the solubility limit at the storage temperature.
-
Microbial Growth: If the solution is not sterile, microbial growth can cause turbidity. It is advisable to use sterile buffers and consider filtration through a 0.22 µm filter for long-term storage.
Q3: I am using this compound in a reaction with a basic amine. I am seeing significant byproducts. Why is this?
A3: The phthaloyl protecting group is known to be labile to strong bases and nucleophiles like primary amines. The appearance of byproducts is likely due to the cleavage of the phthaloyl group from the L-alanine. If your experimental design permits, consider using a milder base or protecting the amine reactant if it is not the intended nucleophile.
Q4: What is the expected thermal stability of this compound in the solid state and in solution?
A4: In the solid, crystalline state, this compound is generally stable at ambient temperatures. However, prolonged exposure to high temperatures can lead to degradation. In solution, its thermal stability is significantly influenced by the solvent and pH. As a general guideline, it is recommended to avoid elevated temperatures (e.g., above 40-50 °C) for extended periods in solution to minimize degradation. Thermal degradation of related amino acids can occur at temperatures above 150 °C, but this is highly dependent on the specific compound and conditions.[1][2]
Q5: Are there any solvents I should avoid when working with this compound?
A5: While this compound is soluble in a range of organic solvents, care should be taken with protic solvents, especially in the presence of acidic or basic impurities, as this can facilitate hydrolysis or other degradation reactions. Anhydrous solvents are recommended for reactions where the stability of the phthaloyl group is critical.[3][4] Preliminary compatibility studies are always advised when using a new solvent system.
Q6: Can this compound be degraded by enzymes?
A6: While specific enzymatic degradation studies on this compound are not extensively documented, the L-alanine moiety could potentially be recognized by certain proteases or peptidases, although the phthaloyl group may sterically hinder enzyme access. More likely, enzymes involved in the degradation of phthalates could potentially act on the phthaloyl group.[5][6][7] If working with cell lysates or other biological matrices, enzymatic degradation should be considered as a possibility.
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. This data is intended to be representative and should be used as a guideline for experimental design. Actual degradation rates should be determined empirically.
Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL in aqueous buffers at 40°C)
| pH | Buffer System | Time (hours) | Remaining this compound (%) |
| 2.0 | 0.1 N HCl | 24 | 85.2 |
| 2.0 | 0.1 N HCl | 72 | 65.7 |
| 7.0 | Phosphate Buffer | 24 | 99.1 |
| 7.0 | Phosphate Buffer | 72 | 97.5 |
| 10.0 | 0.1 N NaOH | 24 | 70.3 |
| 10.0 | 0.1 N NaOH | 72 | 45.1 |
Table 2: Illustrative Thermal Stability of this compound (in solid state and solution)
| Condition | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| Solid State | 60 | 168 | 98.9 |
| Solid State | 80 | 168 | 95.2 |
| Solution (pH 7) | 60 | 24 | 92.5 |
| Solution (pH 7) | 80 | 24 | 78.1 |
Table 3: Illustrative Stability of this compound in Common Organic Solvents at 25°C
| Solvent | Time (days) | Remaining this compound (%) |
| Acetonitrile | 7 | 99.5 |
| Methanol | 7 | 98.2 |
| Dichloromethane | 7 | 99.8 |
| Tetrahydrofuran (THF) | 7 | 99.6 |
| Dimethylformamide (DMF) | 7 | 97.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[8][9][10]
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N HCl.
-
Incubate a portion at room temperature and another at 60°C.
-
Withdraw samples at 0, 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water/acetonitrile 50:50).
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature and withdraw samples at 0, 2, 6, 12, and 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at 60°C and 80°C.
-
Sample at 24, 72, and 168 hours.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Prepare a 1 mg/mL solution of this compound in a neutral buffer (e.g., phosphate buffer pH 7.0).
-
Incubate at 60°C and 80°C.
-
Withdraw samples at 0, 2, 6, 12, and 24 hours for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep control samples (covered in foil) under the same conditions.
-
Analyze samples by HPLC.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization may be required.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Visualizations
References
- 1. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center dedicated to addressing the challenges of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully synthesize "difficult" peptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures, such as β-sheets.[1] This aggregation can physically obstruct the N-terminus of the growing peptide, making it inaccessible for subsequent coupling and deprotection reactions, ultimately leading to failed or truncated sequences.[1][2]
Q2: Which types of peptide sequences are particularly prone to aggregation?
A2: Certain peptide sequences, often referred to as "difficult sequences," are more susceptible to aggregation.[3] These typically include:
-
Hydrophobic Sequences: Peptides rich in hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala).[1]
-
β-branched Amino Acids: Sequences containing a high proportion of β-branched amino acids such as Valine, Isoleucine, and Threonine.
-
Hydrogen-Bonding Residues: Peptides with amino acids capable of forming strong intra-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr).[1]
Aggregation is generally less of a concern before the fifth or sixth amino acid residue is added to the chain.[2]
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several indicators can suggest that peptide aggregation is occurring during your synthesis:
-
Poor Resin Swelling: The peptide-resin may fail to swell properly, and in some cases, the resin bed might appear to shrink.[2]
-
Physical Clumping: The resin beads may become sticky and clump together.[3]
-
Slow or Incomplete Reactions: Both coupling and Fmoc deprotection steps may become sluggish or fail to reach completion.
-
Positive Kaiser or TNBS Test: A positive colorimetric test after a coupling step indicates the presence of unreacted free amines, a common sign of incomplete coupling due to aggregation.
-
Low Yield: A significantly lower than expected yield of the final peptide product after cleavage is a strong indicator of aggregation-related issues during the synthesis.[3]
Troubleshooting Guide
| Issue | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser or TNBS test after coupling. | Peptide aggregation rendering the N-terminus inaccessible. | 1. Improve Solvation: Switch to more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1] 2. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) before coupling to disrupt hydrogen bonds. 3. Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., using a microwave peptide synthesizer). 4. Double Coupling: Repeat the coupling step with fresh reagents. |
| Incomplete Fmoc Deprotection | Tailing of the Fmoc-dibenzofulvene adduct peak during UV monitoring. | Aggregation hindering the access of the piperidine solution to the Fmoc group. | 1. Use a Stronger Base: Switch to a deprotection solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Increase Temperature: Perform the deprotection at an elevated temperature. 3. Increase Deprotection Time: Extend the duration of the deprotection step. |
| Low Crude Peptide Purity and Yield | Multiple peaks on HPLC of the crude product; low overall yield. | Accumulation of deletion and truncated sequences due to persistent aggregation throughout the synthesis. | 1. Incorporate Backbone Protection: Proactively introduce structure-disrupting elements like pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic points in the sequence.[1][2] 2. Use a Low-Loading Resin: A lower substitution level on the resin can reduce the proximity of peptide chains, thereby minimizing aggregation.[1] 3. Optimize Resin Type: Consider using a polyethylene glycol (PEG)-based resin (e.g., TentaGel) to improve solvation of the growing peptide chain. |
Experimental Protocols
Protocol 1: Manual Coupling with a Chaotropic Salt Wash for Aggregated Sequences
This protocol describes a manual coupling procedure incorporating a lithium chloride (LiCl) wash to disrupt on-resin aggregation.
Materials:
-
Peptide-resin with suspected aggregation
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (e.g., HBTU, 3 equivalents)
-
N,N-Diisopropylethylamine (DIEA, 6 equivalents)
-
Dimethylformamide (DMF)
-
0.4 M LiCl in DMF
-
Kaiser test reagents
Procedure:
-
Deprotection and Neutralization: Perform the standard Fmoc deprotection and neutralization steps for your synthesis protocol.
-
Chaotropic Wash: Before coupling, wash the resin with the 0.4 M LiCl in DMF solution for 5-10 minutes.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 3 times) to remove the LiCl.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIEA to pre-activate the mixture for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next deprotection cycle.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide into a peptide sequence to prevent aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (1.5 - 2 equivalents)
-
Coupling reagent (e.g., HATU, 1.5 - 2 equivalents)
-
DIEA (3 - 4 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Dipeptide Activation: In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal amount of DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS test to confirm the completion of the coupling.
-
Washing: Wash the resin thoroughly with DMF and proceed with the synthesis.
Data Summary
The following table summarizes the impact of various strategies on the synthesis of difficult peptides. The data is presented as a general comparison based on literature observations.
| Strategy | Typical Improvement in Purity | Typical Improvement in Yield | Applicability |
| Chaotropic Salt Wash | Moderate | Moderate | Can be applied reactively when aggregation is detected. |
| Elevated Temperature (Microwave) | High | High | Requires specialized equipment; very effective for many sequences. |
| Pseudoproline Dipeptides | Very High | Very High | Proactive strategy; requires substitution of specific residues in the sequence.[4] |
| Dmb/Hmb Backbone Protection | Very High | Very High | Proactive strategy; introduces a backbone modification that is cleaved with TFA.[1][2] |
| Low-Loading Resin | Moderate to High | Moderate to High | Proactive strategy; reduces the density of peptide chains on the resin.[1] |
Visualizing Workflows and Concepts
Logical Workflow for Troubleshooting Low Peptide Yield
This diagram illustrates a step-by-step process for diagnosing the cause of low peptide yield in SPPS.
Caption: A troubleshooting workflow for diagnosing low peptide yield in SPPS.
Mechanism of Aggregation Prevention by Backbone Protection
This diagram illustrates how backbone protection, such as with pseudoproline dipeptides, disrupts the hydrogen bonding that leads to aggregation.
Caption: Backbone protection disrupts inter-chain hydrogen bonding, preventing aggregation.
References
Technical Support Center: Improving the Solubility of Phthaloyl-L-alanine for Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Phthaloyl-L-alanine in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally soluble in organic solvents such as ethanol and dichloromethane, but it exhibits lower solubility in water.[1] Toluene and glacial acetic acid have also been used as solvents in its synthesis, indicating some degree of solubility in these as well.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
A2: Initially, ensure that you are using an appropriate solvent. Based on its known solubility, polar aprotic and some polar protic solvents are good starting points. If you are using a solvent in which it is known to be soluble (e.g., ethanol, dichloromethane) and still facing issues, consider gentle heating and agitation (stirring or sonication) to facilitate dissolution. Also, verify the purity of your this compound, as impurities can sometimes affect solubility.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective technique.[2][][4] If this compound is poorly soluble in your primary reaction solvent, adding a miscible co-solvent in which it has high solubility can significantly improve the overall solvating power of the solvent system. For example, if your reaction is in a less polar solvent, adding a small amount of a more polar co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be beneficial.
Q4: How does pH adjustment affect the solubility of this compound?
A4: this compound is a carboxylic acid. Adjusting the pH of the solution can significantly impact its solubility, particularly in aqueous or protic solvents.[5][6] By adding a base (e.g., sodium bicarbonate, triethylamine), you can deprotonate the carboxylic acid group to form a carboxylate salt. This salt form is generally much more polar and, therefore, more soluble in polar solvents than the neutral carboxylic acid.[7]
Q5: Are surfactants a viable option for improving the solubility of this compound in a reaction mixture?
A5: Yes, surfactants can be used to increase the solubility of organic compounds.[8][9][10] Surfactants form micelles in solution, and the hydrophobic core of these micelles can encapsulate non-polar or poorly soluble molecules, thereby increasing their concentration in the bulk solution. This can be particularly useful in biphasic or aqueous reaction systems. Both ionic and non-ionic surfactants can be considered, depending on the specific reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in a recommended solvent (e.g., ethanol). | Insufficient solvent volume. | Increase the volume of the solvent gradually while stirring. |
| Low temperature. | Gently warm the mixture. Be cautious not to exceed the decomposition temperature of the compound or the boiling point of the solvent. | |
| Impurities in the compound. | Purify the this compound, for example, by recrystallization. | |
| This compound precipitates out of solution when another reagent is added. | The added reagent changes the solvent polarity, reducing solubility. | Consider adding the reagent slowly and with vigorous stirring. Alternatively, use a co-solvent system that can accommodate all reaction components. |
| A chemical reaction is occurring that forms an insoluble product. | Analyze the precipitate to confirm its identity. If it is an undesired byproduct, reaction conditions may need to be optimized. | |
| The use of a co-solvent is interfering with the reaction. | The co-solvent is reacting with one of the reagents. | Choose an inert co-solvent that does not participate in the reaction. |
| The co-solvent is altering the reaction mechanism or kinetics. | Screen a variety of co-solvents to find one that improves solubility without negatively impacting the reaction outcome. | |
| Adjusting the pH to improve solubility is not feasible for my reaction. | The reaction is sensitive to pH changes. | Explore other solubility enhancement techniques such as using a co-solvent or surfactants. |
| The basic conditions for deprotonation are not compatible with other functional groups in the reactants. | Consider using a non-nucleophilic base in stoichiometric amounts to just form the salt without causing side reactions. |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Isopropanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines the isothermal equilibrium method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution) using a pipette, and filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in g/100 mL or mol/L.
Protocol 2: Improving Solubility using a Co-solvent System
Materials:
-
This compound
-
Primary reaction solvent (poor solvent)
-
Co-solvent (good solvent, miscible with the primary solvent)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Determine the desired final concentration of this compound in the reaction mixture.
-
In a separate vial, dissolve the required amount of this compound in a minimal amount of the co-solvent in which it is highly soluble.
-
In the main reaction vessel, add the primary reaction solvent.
-
While stirring the primary solvent, slowly add the concentrated solution of this compound in the co-solvent to the reaction vessel.
-
Observe for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary.
-
Once a clear solution is obtained, proceed with the addition of other reagents.
Protocol 3: Improving Solubility by pH Adjustment
Materials:
-
This compound
-
Reaction solvent (protic or aqueous-organic mixture)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
pH meter or pH indicator strips (if in an aqueous system)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Suspend the this compound in the reaction solvent.
-
While stirring, slowly add the base dropwise to the suspension.
-
Monitor the dissolution of the solid. For aqueous systems, monitor the pH.
-
Continue adding the base until the this compound is fully dissolved, indicating the formation of its more soluble salt.
-
Be mindful of the stoichiometry, as adding a significant excess of base may interfere with the subsequent reaction steps.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Logical relationships for solubility enhancement strategies.
References
- 1. Buy this compound (EVT-247949) | 4192-28-3 [evitachem.com]
- 2. ijrar.org [ijrar.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. reddit.com [reddit.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Harsh Deprotection Conditions for Sensitive Peptides
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the cleavage and deprotection of sensitive peptides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during harsh acidolytic cleavage of sensitive peptides?
A1: During final cleavage with strong acids like trifluoroacetic acid (TFA), several side reactions can occur, particularly affecting sensitive amino acid residues. The primary cause is the generation of highly reactive carbocations from the cleavage of side-chain protecting groups (e.g., tert-butyl cation from Boc or t-Bu groups).[1][2] These electrophilic species can then modify nucleophilic residues within the peptide sequence.[3]
Common side reactions include:
-
Tryptophan (Trp): The indole ring is susceptible to alkylation (e.g., tert-butylation), oxidation, and modification by byproducts from the cleavage of Arg(Pmc/Pbf) protecting groups.[4][5]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide (+16 Da mass shift) or alkylated by tert-butyl cations to form a sulfonium salt (+56 Da mass shift).[1][6]
-
Cysteine (Cys): The thiol group is highly nucleophilic and prone to alkylation, such as S-tert-butylation (+56 Da mass shift).[5][7] It can also be oxidized, leading to unintended disulfide bond formation.[5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by carbocations.[1]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups can be O-alkylated.[5]
Q2: What are scavengers and why are they critical for the deprotection of sensitive peptides?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during the removal of protecting groups.[2][4] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain.[2] This minimizes the formation of side products and significantly improves the purity of the crude peptide.[4] The choice and concentration of scavengers are critical and depend on the specific amino acid composition of the peptide.[1]
Q3: Can I use a "universal" cleavage cocktail for all my sensitive peptides?
A3: While some cleavage cocktails are designed to be broadly applicable, a "one-size-fits-all" approach is often suboptimal for sensitive or complex peptides. The ideal cleavage cocktail composition depends on the specific sensitive residues present in your sequence.[8] For example, a cocktail effective for a Trp-containing peptide might not be the best choice for a peptide rich in Cys and Met. It is recommended to tailor the scavenger cocktail to the specific needs of your peptide to maximize yield and purity.[4][8]
Troubleshooting Guides
Issue 1: My mass spectrometry results show a +56 Da adduct on my peptide, especially if it contains Cys, Met, or Trp.
-
Possible Cause: This mass shift is characteristic of tert-butylation, where the reactive tert-butyl cation generated during cleavage has alkylated a nucleophilic side chain.[1] Methionine can also be alkylated to form a sulfonium salt with a +56 Da mass shift.[1]
-
Solution: Incorporate effective carbocation scavengers into your cleavage cocktail.
-
Triisopropylsilane (TIS) and Triethylsilane (TES) are highly effective at quenching carbocations.[1] A standard general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[4]
-
For peptides containing Cysteine, the addition of 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) can help prevent S-alkylation.[7]
-
The choice of scavenger should be tailored to the sensitive residues present.[1]
-
Issue 2: My peptide containing Methionine shows a +16 Da adduct and is difficult to purify.
-
Possible Cause: The thioether side chain of Methionine has been oxidized to methionine sulfoxide.[6] This can happen during the cleavage process or subsequent workup.[5]
-
Solution:
-
Use a specialized cleavage cocktail: Reagent H, which contains ammonium iodide, has been shown to effectively prevent methionine oxidation during cleavage.[9][10]
-
Incorporate reducing scavengers: Adding scavengers like EDT or thioanisole can help minimize oxidation.[8]
-
Degas all solvents: Ensure that all solvents, especially the ether used for precipitation, are peroxide-free and have been thoroughly degassed to remove oxygen.[8]
-
Perform cleavage under an inert atmosphere: Carrying out the cleavage reaction under nitrogen or argon can reduce the chance of oxidation.[5]
-
Issue 3: My Tryptophan-containing peptide shows multiple side products and has a yellowish or brownish color.
-
Possible Cause: The indole side chain of Tryptophan is highly susceptible to oxidation and alkylation by various reactive species generated during cleavage.[5] It can also be modified by byproducts from the cleavage of sulfonyl-based arginine protecting groups (e.g., Pmc, Pbf).[8]
-
Solution:
Issue 4: I'm observing incomplete removal of side-chain protecting groups, particularly for Arginine (Pmc/Pbf).
-
Possible Cause: Some protecting groups are more acid-labile than others. Arg(Pmc) and especially Arg(Mtr) are known to be more resistant to cleavage than Arg(Pbf).[8][12] Insufficient cleavage time or a suboptimal cleavage cocktail can lead to incomplete deprotection.[12]
-
Solution:
-
Increase cleavage time: For peptides containing multiple Arg(Pmc/Mtr) residues, extending the cleavage time to 4 hours or longer may be necessary. It is advisable to perform a small-scale trial to determine the optimal time.[8][12]
-
Optimize the cleavage cocktail: The addition of thioanisole can accelerate the removal of Arg(Mtr/Pmc/Pbf) groups.[8]
-
Consider stronger acid conditions: For particularly difficult sequences, stronger acid systems like HF or TFMSA (used in Boc-SPPS) or the use of TMSBr in TFA can be employed, although these require specialized equipment and handling procedures.[7]
-
Data Presentation: Cleavage Cocktail Compositions
The following tables summarize the compositions of common cleavage cocktails used for deprotecting sensitive peptides.
Table 1: Common TFA-Based Cleavage Cocktails
| Reagent Name/Type | Composition | Primary Application | Reference(s) |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. | [4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr. | [4][13] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides containing Arg(Pmc/Pbf) and Trp. | [13] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative to cocktails with thiols, good for Trt-protected residues. | [13] |
Table 2: Specialized Cocktail for Methionine-Containing Peptides
| Reagent Name | Composition | Key Advantage | Reference(s) |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Designed to minimize or eliminate the oxidation of Methionine to its sulfoxide form. | [9][10][14] |
Note: All percentages are approximate and may be presented as v/v or w/w in the literature. Always prepare cleavage cocktails fresh before use in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides without Highly Sensitive Residues
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[5][15]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS.[4]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[5]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.[5][15]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues (e.g., Cys, Met, Trp) using Reagent K
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K fresh. For 100 mg of resin, prepare 2 mL of the cocktail: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[4]
-
Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple Arg(Pmc/Pbf) residues may require longer cleavage times.[13]
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for peptide cleavage and deprotection.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
minimizing impurities in large-scale Phthaloyl-L-alanine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of Phthaloyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the large-scale synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Stereochemical Impurities:
-
Phthaloyl-D-alanine: The D-enantiomer, formed due to racemization of L-alanine during the reaction.[3]
-
-
Degradation Impurities:
-
Phthalic Acid and L-Alanine: Resulting from the hydrolysis of the final product if exposed to moisture.[1]
-
-
By-products:
-
By-products from side reactions, which can include self-condensation products of phthalic anhydride or reactions involving impurities in the starting materials.[1]
-
Q2: How can I minimize racemization during the synthesis?
A2: Minimizing the formation of the D-enantiomer (Phthaloyl-D-alanine) is critical for pharmaceutical applications. The following reaction conditions are recommended to preserve the stereochemical integrity of L-alanine:
-
Temperature: Avoid excessively high temperatures. While heat is required to drive the reaction, prolonged exposure to high temperatures can promote racemization. A study on the phthaloylation of (S)-alanine in glacial acetic acid showed that refluxing at 118°C for a controlled period can yield the product with excellent enantiomeric excess.[4]
-
Solvent: The choice of solvent plays a crucial role.
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst and has been shown to produce high yields with excellent enantiomeric excess.[4]
-
Non-polar aprotic solvents (e.g., Toluene): Refluxing in the presence of a mild base like triethylamine can facilitate the reaction while minimizing racemization.[4]
-
-
Base: If a base is used, a non-nucleophilic, sterically hindered base like triethylamine is preferred. Stronger bases or nucleophilic amines can increase the rate of racemization.[5]
-
Microwave-assisted synthesis: This method, often performed under solvent-free conditions, can significantly reduce reaction times and minimize thermal degradation and racemization.[3]
Q3: What is the role of phthalamic acid as an impurity, and how can its formation be minimized?
A3: Phthalamic acid is the initial ring-opened intermediate formed when L-alanine reacts with phthalic anhydride. Incomplete cyclization to the final phthalimide product leads to its presence as an impurity. To minimize residual phthalamic acid:
-
Reaction Time and Temperature: Ensure adequate reaction time and temperature to drive the cyclization to completion. The conversion of the phthalamic acid intermediate to the phthalimide is a dehydration reaction that is favored by heat.
-
Dehydrating Conditions: Using a Dean-Stark trap when reacting in toluene can help remove the water formed during the reaction, thus driving the equilibrium towards the cyclized product.[4]
Q4: What are the best practices for storing this compound to prevent degradation?
A4: this compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. To ensure its stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Hydrolysis of the product. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if necessary. 2. Optimize the recrystallization process (see Q5). Ensure efficient extraction and minimize transfers. 3. Ensure all solvents and equipment are dry. Perform the reaction under an inert atmosphere. |
| High Levels of Unreacted L-Alanine | 1. Insufficient phthalic anhydride. 2. Poor solubility of L-alanine in the reaction solvent. | 1. Use a slight excess (1.05-1.1 equivalents) of phthalic anhydride. 2. Ensure vigorous stirring. If using a solvent where L-alanine has low solubility, consider a solvent system in which it is more soluble at the reaction temperature. |
| High Levels of Unreacted Phthalic Anhydride | 1. Insufficient L-alanine. 2. Phthalic anhydride is of low purity. | 1. Ensure the correct stoichiometry. 2. Use high-purity phthalic anhydride. Phthalic acid is a common impurity in phthalic anhydride and is less reactive. |
| Presence of Phthaloyl-D-alanine (Racemization) | 1. Excessive reaction temperature. 2. Prolonged reaction time at high temperature. 3. Use of an inappropriate base or solvent. | 1. Carefully control the reaction temperature. Refer to the table below for the effect of temperature on racemization. 2. Monitor the reaction and stop it once the starting material is consumed. 3. Use glacial acetic acid or a non-polar solvent with triethylamine. Avoid strong bases. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities. 2. Residual solvent. 3. Incorrect recrystallization solvent system. | 1. Analyze the crude product by HPLC or NMR to identify the impurities. Consider a pre-purification step like a wash with a non-solvent for the product. 2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. 3. Experiment with different solvent/anti-solvent systems. A common system is Dichloromethane/Hexane.[1] |
| Product Fails Purity Specifications after Recrystallization | 1. Inefficient recrystallization. 2. Co-crystallization of impurities. | 1. Ensure slow cooling to allow for the formation of pure crystals. Rapid cooling can trap impurities. 2. If an impurity has similar solubility properties to the product, a second recrystallization with a different solvent system may be necessary. Alternatively, column chromatography may be required. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Racemization of this compound
| Reaction Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Phthaloyl-D-alanine (%) * |
| Glacial Acetic Acid | 118 | 3 | 93.6 | < 0.1 |
| Toluene / Triethylamine | 110 (reflux) | 6 | 85 | ~0.5 |
| DMF | 100 | 4 | 90 | ~1.0 |
| Neat (Microwave) | 150 (max) | 0.25 | 88 | < 0.2 |
*Note: The values for Phthaloyl-D-alanine are illustrative and based on qualitative descriptions from the literature suggesting minimal racemization under these conditions. Actual values may vary based on specific experimental setup.
Table 2: Common Solvents for Recrystallization of this compound
| Solvent System | Comments |
| Dichloromethane / Hexane | A commonly used and effective system. The product is dissolved in a minimum amount of dichloromethane, and hexane is added as an anti-solvent to induce crystallization.[1] |
| Ethyl Acetate / Hexane | Another effective system. The product has good solubility in hot ethyl acetate and poor solubility in cold ethyl acetate and hexane. |
| Ethanol / Water | Suitable for polar impurities. The product is dissolved in hot ethanol, and water is added until turbidity is observed. |
| Toluene | Can be effective if the product has a significant difference in solubility between hot and cold toluene. |
Experimental Protocols
Protocol 1: Synthesis of this compound in Glacial Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (1.0 eq) and phthalic anhydride (1.05 eq).
-
Solvent Addition: Add glacial acetic acid (3-5 mL per gram of L-alanine).
-
Heating: Heat the mixture to reflux (approximately 118°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
-
Purification: Dry the crude product under vacuum and then purify by recrystallization.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) column is required. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or polysaccharide-based columns are often effective.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio will need to be optimized for the specific column used. For an Astec CHIROBIOTIC T column, a mobile phase of methanol:water:formic acid (e.g., 70:30:0.02) can be a good starting point.[6]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 220 nm or 230 nm.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peaks corresponding to the L- and D-enantiomers. The percentage of the D-enantiomer can be calculated from the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway of impurity formation during this compound synthesis.
Caption: Logical relationship for troubleshooting impurities in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating the Structure of Phthaloyl-L-alanine: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural validation of Phthaloyl-L-alanine, a key building block in peptide synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of experimental data and methodologies to ensure accurate structural confirmation.
Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structure determination of organic molecules like this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phthaloyl group and the aliphatic protons of the L-alanine moiety. The expected chemical shifts are influenced by the electron-withdrawing nature of the phthalimide group, causing a downfield shift of the alanine protons compared to the free amino acid.
Based on data from the closely related this compound chloride, the following ¹H NMR spectral data in Chloroform-d (CDCl₃) is presented. The spectrum of this compound is expected to be very similar, with the addition of a signal for the carboxylic acid proton, typically observed as a broad singlet at high chemical shift values (δ > 10 ppm).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phthaloyl-H (α) | ~7.80 | Multiplet | Protons closer to the carbonyl groups. |
| Phthaloyl-H (β) | ~7.92 | Multiplet | Protons further from the carbonyl groups. |
| Alanine α-CH | ~5.18 | Quartet | Coupled to the three methyl protons. |
| Alanine β-CH₃ | ~1.80 | Doublet | Coupled to the α-CH proton. |
| Carboxylic Acid -OH | >10 (Expected) | Broad Singlet | Often exchanges with residual water. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbonyl carbons of the phthalimide and carboxylic acid groups are typically observed at the downfield end of the spectrum.
The following table presents expected ¹³C NMR chemical shifts, compiled from data for N-protected alanine derivatives and general chemical shift ranges.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phthalimide C=O | ~168 |
| Carboxylic Acid C=O | ~175 |
| Phthalimide Aromatic C (quaternary) | ~132 |
| Phthalimide Aromatic C-H | ~124, ~135 |
| Alanine α-CH | ~50 |
| Alanine β-CH₃ | ~17 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for reliable structure validation.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Alternative and Complementary Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques provide valuable confirmatory data.
| Technique | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. | Complementary to NMR. MS confirms the molecular formula, while NMR establishes the atomic connectivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule, such as C=O (carbonyl) and N-H bonds. | Less detailed than NMR. FTIR confirms the presence of key functional groups, but does not provide the detailed structural framework that NMR does. |
Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable methods. The expected molecular ion peak for this compound (C₁₁H₉NO₄) is at m/z 219.05.
FTIR Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the phthalimide and carboxylic acid functional groups. Key expected peaks include:
-
~1770 and ~1710 cm⁻¹: Symmetric and asymmetric C=O stretching of the phthalimide group.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~3000-3300 cm⁻¹: Broad O-H stretching of the carboxylic acid.
Workflow for Structure Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Phthaloyl-L-alanine vs. Boc-L-alanine: A Comparative Guide to Amine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic strategy. While the tert-butyloxycarbonyl (Boc) group is a well-established and robust choice, the phthaloyl (Phth) group offers a unique set of properties that can be advantageous in specific synthetic contexts. This guide provides an objective, data-driven comparison of Phthaloyl-L-alanine and Boc-L-alanine, focusing on their performance, chemical characteristics, and practical applications in peptide synthesis.
The strategic protection and deprotection of the α-amino group of amino acids is fundamental to the successful stepwise assembly of peptides. This process prevents unwanted side reactions and ensures the fidelity of the final peptide sequence. The choice between the phthaloyl and Boc protecting groups for L-alanine hinges on factors such as the desired orthogonality, the sensitivity of the peptide sequence to acid or hydrazinolysis, and the overall synthetic workflow.
Core Principles: A Tale of Two Protection Strategies
The fundamental difference between the Phthaloyl and Boc protecting groups lies in their chemical nature and, consequently, the conditions required for their removal. This dictates their orthogonality to other protecting groups and their suitability for different peptide synthesis strategies.
Boc (tert-butyloxycarbonyl) protection is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups in this strategy are often benzyl-based, requiring a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]
Phthaloyl (Phth) protection , a cyclic diacyl protecting group, is notably stable under both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection.[1][3] Its removal is typically achieved through hydrazinolysis, making it orthogonal to both of the most common SPPS strategies.[1][4]
Performance Comparison: this compound vs. Boc-L-alanine
| Parameter | This compound | Boc-L-alanine | Notes |
| Chemical Nature | Phthalimide derivative | tert-Butyl carbamate | The phthaloyl group is a cyclic diacyl protecting group, while Boc is a carbamate.[1][4] |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate) | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Phthaloyl group removal is orthogonal to acid- and base-labile groups.[1][4] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. | The orthogonality of the phthaloyl group offers unique synthetic possibilities.[1][4] |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | >99% with modern activators. | Both methods can achieve high coupling efficiencies.[1] |
| Racemization | Generally low, but can be influenced by activation method. | Low for most amino acids, but can be a concern with certain coupling reagents and bases.[5][6] | The rigid phthalimide structure can help to reduce racemization. |
| Potential Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis. | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).[1][4] | Careful selection of scavengers is crucial in Boc-SPPS. |
| Monitoring | Less straightforward real-time monitoring. | No straightforward real-time monitoring of deprotection. | Unlike Fmoc-SPPS, neither strategy offers simple real-time monitoring of the deprotection step.[4] |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of Boc-L-alanine and a proposed protocol for this compound in manual solid-phase peptide synthesis.
Protocol 1: Boc-L-alanine Incorporation in SPPS (Merrifield Resin)
This protocol describes a single coupling cycle for the incorporation of Boc-L-alanine.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
2. Boc Deprotection:
-
Treat the resin with 25% TFA in DCM (v/v, 10 mL) for 1 minute and drain.
-
Add a fresh portion of 25% TFA in DCM (10 mL) and agitate for 20-30 minutes.
-
Drain the acidic solution and wash the resin with DCM (3 x 10 mL).
3. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v, 10 mL) for 5 minutes (repeat twice).
-
Wash the resin with DCM (3 x 10 mL) and then with N,N-dimethylformamide (DMF, 3 x 10 mL).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-L-alanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (5 mL).
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]
5. Washing:
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Proposed this compound Incorporation in SPPS
This proposed protocol is based on the known chemistry of the phthaloyl group and standard SPPS practices.
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin, 1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.
-
If the resin is Fmoc-protected, perform Fmoc deprotection with 20% piperidine in DMF.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents) in DMF (5 mL).
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling completion with a Kaiser test.[5]
3. Washing:
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Phthaloyl Deprotection:
-
Suspend the peptide-resin in ethanol or a suitable solvent mixture.
-
Add hydrazine hydrate (5-10 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by a suitable method (e.g., LC-MS analysis of a cleaved sample).
-
Upon completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Wash the resin thoroughly with ethanol, DCM, and DMF to prepare for the next coupling step.
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the key workflows and deprotection mechanisms.
Conclusion
The choice between this compound and Boc-L-alanine in peptide synthesis is a strategic one, with significant implications for the overall synthetic outcome. The Boc protecting group, with its extensive history and well-documented protocols, remains a robust and reliable choice for many applications, particularly within the established Boc/Bzl SPPS strategy.[1][4]
The Phthaloyl protecting group, while less commonly used in routine SPPS, offers the distinct advantage of orthogonality to both acid- and base-labile protecting groups.[1][4] This feature can be particularly valuable in the synthesis of complex peptides requiring multiple layers of selective deprotection for side-chain modifications or the synthesis of cyclic or branched peptides. However, the use of hydrazine for its removal requires careful consideration of its compatibility with other functional groups within the peptide sequence.
Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the desired synthetic strategy, and the available expertise and resources. This guide provides the foundational information and experimental frameworks to enable researchers to make an informed decision and to successfully incorporate either this compound or Boc-L-alanine into their peptide synthesis workflows.
References
A Comparative Analysis of Phthaloyl-L-alanine and Fmoc Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate N-terminal protecting group is a critical determinant of success in peptide synthesis. The choice between different protecting groups impacts stability, lability, and ultimately the purity and yield of the final peptide. This guide provides an objective comparison of the Phthaloyl (Phth) protecting group, as applied to L-alanine, and the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, supported by experimental data and detailed protocols.
The strategic use of protecting groups is fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring the sequential assembly of amino acids in the desired order. The ideal protecting group should be stable during the coupling reaction and selectively removable under conditions that do not affect other protecting groups or the integrity of the peptide chain. This principle of orthogonality is key to the synthesis of complex peptides.
Core Principles: Stability and Lability
The primary distinction between the Phthaloyl and Fmoc protecting groups lies in their stability under different chemical conditions, which dictates their respective applications and orthogonality in a synthetic strategy.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group. It is renowned for its stability in acidic conditions, a crucial feature in the widely adopted Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] This orthogonality allows for the selective removal of the Fmoc group from the N-terminus using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups.[1][3] The deprotection mechanism proceeds via a β-elimination (E1cB) pathway, generating a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track the reaction's progress.[4]
Phthaloyl (Phth): The Phthaloyl group is a cyclic diacyl protecting group characterized by its high stability under both acidic and basic conditions commonly employed in Fmoc and Boc (tert-butyloxycarbonyl) peptide synthesis strategies.[5] This robustness makes the Phthaloyl group orthogonal to both of these widely used protecting group schemes.[4] Its removal is typically achieved under harsher conditions, most commonly through hydrazinolysis.[4][5] Milder deprotection methods using ethylenediamine or sodium borohydride have also been reported.[1][4][6]
Quantitative Comparison of Stability and Lability
The following table summarizes the key characteristics and performance of the Phthaloyl and Fmoc protecting groups when used with L-alanine.
| Feature | Phthaloyl-L-alanine | Fmoc-L-alanine | References |
| Chemical Nature | Phthalimide derivative | Fluorenyl-based carbamate | [4] |
| Stability | Stable to acid and mild base | Stable to acid | [1][5] |
| Lability | Cleaved by hydrazinolysis, ethylenediamine, or NaBH₄ | Cleaved by mild base (e.g., 20% piperidine in DMF) | [1][4][6] |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile side-chain protecting groups | [4] |
| Deprotection Mildness | Hydrazinolysis is considered relatively harsh; milder alternatives exist | Mild, base-mediated deprotection | [4] |
| Real-time Monitoring | Not straightforward | UV absorbance of dibenzofulvene byproduct allows for real-time monitoring | [4] |
| Common Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis | Aspartimide formation, Diketopiperazine formation | [4][7] |
Experimental Protocols
Detailed methodologies for the deprotection of this compound and Fmoc-L-alanine are provided below.
Deprotection of this compound via Hydrazinolysis
This protocol describes the cleavage of the Phthaloyl group from L-alanine in solution phase.
Materials:
-
N-Phthaloyl-L-alanine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane
Procedure:
-
Suspend N-Phthaloyl-L-alanine in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 2-10 equivalents) to the suspension.[4]
-
Reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, a white precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.[2]
-
Add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated L-alanine.[2]
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water.[2]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the alanine salt.[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining organic impurities. The aqueous layer now contains the deprotected L-alanine.[2]
Deprotection of Fmoc-L-alanine in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for the removal of the Fmoc group from an L-alanine residue attached to a solid support.
Materials:
-
Fmoc-L-alanine-functionalized resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-L-alanine-resin in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for an initial 3-5 minutes and then drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the next amino acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the deprotection workflows for both this compound and Fmoc-L-alanine.
Conclusion
The choice between this compound and Fmoc-L-alanine as a protecting group strategy is contingent on the specific requirements of the synthetic target. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions and the ability to monitor the reaction in real-time.[4] However, the Phthaloyl group offers a valuable orthogonal protecting strategy due to its stability in both acidic and basic environments.[5] While the traditional hydrazinolysis deprotection of the Phthaloyl group is considered harsh, the development of milder alternatives enhances its utility. For complex synthetic routes requiring multiple, orthogonal protecting groups, the Phthaloyl group remains a relevant and powerful tool in the arsenal of the peptide chemist. A thorough understanding of the stability, lability, and potential side reactions of each protecting group is paramount for the successful synthesis of complex peptide molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. jofamericanscience.org [jofamericanscience.org]
A Comparative Guide to the Phthaloyl Group for Amino Acid Protection
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecular architectures, the strategic selection of protecting groups is paramount. While the Boc and Fmoc groups have long been the workhorses of solid-phase peptide synthesis (SPPS), the phthaloyl (Phth) group offers a unique set of advantages in specific contexts. This guide provides an objective comparison of the phthaloyl group with its more common counterparts, supported by available data, and details its application in synthetic workflows.
At a Glance: Phthaloyl vs. Boc and Fmoc
The primary distinction between these protecting groups lies in their chemical stability and the conditions required for their removal, which dictates their orthogonality in a synthetic strategy. The phthaloyl group, a cyclic diacyl protecting group, is notably stable to both the acidic conditions used to remove Boc and the basic conditions used for Fmac deprotection.
| Feature | Phthaloyl (Phth) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Chemical Nature | Cyclic Diacyl | Carbamate | Carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate) | Strong Acid (e.g., TFA) | Base (e.g., piperidine) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to acid-labile groups |
| Racemization Suppression | Generally considered effective in suppressing racemization, particularly during the protection step. | Acidic deprotection conditions are generally less prone to causing racemization. | Basic deprotection can sometimes lead to racemization of sensitive amino acids. |
| Common Applications | Gabriel synthesis of primary amines, protection of lysine side chains, synthesis of unnatural amino acids. Less common in routine SPPS. | Historically significant in SPPS, still used for specific applications and synthesis of hydrophobic peptides. | The current standard for solid-phase peptide synthesis. |
Performance Comparison: A Qualitative Overview
Direct quantitative, side-by-side comparisons of the phthaloyl group with Boc and Fmoc in solid-phase peptide synthesis regarding yield and purity are not extensively available in peer-reviewed literature. However, a qualitative comparison based on their chemical properties can be made:
-
Stability and Orthogonality: The high stability of the phthaloyl group to a wide range of reagents makes it an excellent choice for complex syntheses requiring multiple orthogonal protecting groups.[1] This stability, however, necessitates harsher cleavage conditions. In a study on the synthesis of 3'-amine-modified oligonucleotides, the phthaloyl group provided the best stability compared to Fmoc and TFA, which resulted in a heterogeneous mixture of products.[2]
-
Racemization: The formation of the phthalimide ring structure during the protection of the α-amino group is reported to proceed with retention of the optical configuration, and some methods are described as "racemization-free".[3] The rigid structure of the phthaloyl group can also influence the racemization of adjacent chiral amino acids during peptide coupling, though quantitative comparative data is scarce. In contrast, the basic conditions for Fmoc removal can promote racemization in sensitive amino acids.[4]
-
Deprotection: The standard method for phthaloyl group removal is hydrazinolysis. While effective, hydrazine is a toxic reagent, and the phthalhydrazide byproduct can sometimes be challenging to remove completely.[5] Milder alternatives to hydrazine, such as ethylenediamine, have been explored.
Key Experimental Protocols
N-Phthaloylation of an Amino Acid (e.g., Alanine)
This protocol describes the synthesis of N-phthaloyl-alanine from alanine and phthalic anhydride.
Materials:
-
DL-Alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine in 20 mL of glacial acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Remove the solvent under reduced pressure (in vacuo) to obtain a viscous residue.
-
To the residue, add 20 mL of 10% HCl and reflux for 1 hour.
-
Cool the mixture and extract the product with a 1:4 mixture of diethyl ether and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield N-phthaloyl-DL-alanine.
-
Recrystallize the crude product from ethanol/water to obtain the pure compound.
A reported yield for this method is up to 91%.[6]
Deprotection of an N-Phthaloyl Amino Acid (Hydrazinolysis)
This protocol outlines the removal of the phthaloyl group from an amino acid or peptide.
Materials:
-
N-phthaloyl-protected amino acid or peptide-resin
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH) or a suitable solvent
-
Hydrochloric acid (HCl, for workup if in solution)
Procedure for Solution Phase:
-
Dissolve the N-phthaloyl-protected compound in methanol.
-
Add an excess of hydrazine hydrate (typically 2-10 equivalents).
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. Phthalhydrazide will precipitate.
-
Filter to remove the phthalhydrazide byproduct.
-
Acidify the filtrate with HCl to precipitate the amino acid hydrochloride.
-
Isolate the deprotected amino acid by filtration or further workup.
Procedure for Solid Phase:
-
Swell the N-phthaloyl-protected peptide-resin in a suitable solvent like DMF.
-
Treat the resin with a solution of 5% hydrazine hydrate in DMF for 1-2 hours at room temperature.
-
Filter the resin and wash thoroughly with DMF to remove the soluble phthalhydrazide byproduct.
-
Wash the resin with a suitable solvent like dichloromethane (DCM) and dry.
Visualizing Synthetic Workflows
Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic application of the phthaloyl group, allowing for the synthesis of primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination.
Caption: The Gabriel synthesis workflow for preparing primary amines.
Synthesis of Apremilast: A Workflow Involving a Phthaloyl-like Moiety
The synthesis of the drug Apremilast involves the reaction of a primary amine with 3-acetylaminophthalic anhydride, a derivative of phthalic anhydride, showcasing the utility of this chemical motif in pharmaceutical manufacturing.[2][7][8]
Caption: A simplified workflow for the synthesis of Apremilast.
Conclusion
The phthaloyl group, while not as ubiquitous as Boc and Fmoc in routine peptide synthesis, presents distinct advantages for specific applications. Its robust stability and orthogonality to common acid- and base-labile protecting groups make it a valuable tool in the synthesis of complex molecules and unnatural amino acids. The Gabriel synthesis remains a cornerstone of primary amine synthesis, highlighting the historical and ongoing importance of the phthaloyl group. While the harsher deprotection conditions and potential for byproduct removal challenges have limited its widespread adoption in automated SPPS, a thorough understanding of its unique properties allows researchers to strategically employ the phthaloyl group to overcome specific synthetic hurdles, particularly in the realm of medicinal chemistry and the development of novel therapeutics. Further research into milder and more efficient deprotection methods could broaden the applicability of this classic protecting group in modern organic synthesis.
References
- 1. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
limitations of using Phthaloyl-L-alanine in automated peptide synthesizers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of an N-terminal protecting group is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. While the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape of automated peptide synthesis, other protecting groups, such as the phthaloyl (Phth) group, offer a distinct set of properties. This guide provides an objective comparison of Phthaloyl-L-alanine with the more commonly used Fmoc- and Boc-protected alanines, supported by established chemical principles and available data.
Core Principles: A Tale of Three Chemistries
The primary distinction between these N-terminal protecting groups lies in their deprotection (cleavage) conditions, which dictates their orthogonality and compatibility with different synthetic strategies and peptide sequences.
-
Phthaloyl (Phth): This protecting group is a cyclic diacyl group. It is notably stable to the acidic and basic conditions typically employed in Boc and Fmoc strategies, respectively. Its removal requires specific, and often harsh, conditions involving hydrazinolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, Fmoc is the cornerstone of the most widely used SPPS strategy. It is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This mild deprotection allows for the use of acid-labile side-chain protecting groups.
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group, Boc was the foundation of early SPPS. Its removal is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). This necessitates the use of stronger acids, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Performance Comparison: this compound vs. Alternatives
While direct quantitative, side-by-side comparisons in automated synthesizers are not extensively documented in readily available literature, a qualitative and semi-quantitative comparison can be constructed based on the known chemical properties and outcomes from various studies.
Table 1: Comparison of N-Terminal Protecting Groups for L-Alanine in Automated Peptide Synthesis
| Feature | This compound | Fmoc-L-alanine | Boc-L-alanine |
| Deprotection Condition | Hydrazinolysis (e.g., hydrazine hydrate in DMF) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |
| Deprotection Mildness | Harsh, can lead to side reactions | Mild | Moderate to Harsh |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile side-chain protecting groups | Orthogonal to base-labile and hydrogenolysis-labile groups |
| Typical Crude Purity | Variable, potentially lower due to harsh deprotection | High (typically 85-95%) | Good (typically 70-85%) |
| Potential for Racemization | Possible, especially with sensitive amino acids | Low during deprotection; can occur during activation | Generally low during deprotection |
| Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis. | Aspartimide formation, diketopiperazine formation. | Acid-catalyzed side reactions (e.g., t-butylation). |
| Real-time Monitoring | Not straightforward | UV absorbance of dibenzofulvene byproduct allows for real-time monitoring. | No straightforward real-time monitoring. |
| Common Application | Less common in routine automated SPPS; used in specific cases requiring its unique stability. | Workhorse of modern automated SPPS. | Robust method, particularly for certain challenging sequences. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the use of this compound in an automated peptide synthesizer, alongside standard Fmoc-SPPS for comparison.
Protocol 1: Automated Solid-Phase Peptide Synthesis using this compound (Representative)
This protocol is an adaptation of a standard SPPS cycle for an automated synthesizer. Specific parameters may need optimization based on the synthesizer model and the peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in DMF for 1-2 hours.
-
First Amino Acid Loading: Couple the C-terminal amino acid to the resin according to standard protocols for the chosen resin type.
-
This compound Coupling Cycle:
-
Deprotection (if applicable for the first coupled residue): Perform the standard deprotection for the protecting group used on the first amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Prepare a solution of this compound (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion (e.g., using a Kaiser test).
-
-
Washing: Wash the resin with DMF, DCM, and then DMF again.
-
-
Chain Elongation: Repeat the coupling cycle for subsequent amino acids using the appropriate protected amino acids for that strategy (e.g., Fmoc- or Boc-protected amino acids if Phthaloyl is only used at a specific position).
-
N-Terminal Phthaloyl Group Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 10% hydrazine hydrate in DMF for 1-4 hours at room temperature. Caution: Hydrazine is highly toxic.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA with scavengers) for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Standard Automated Fmoc-SPPS Cycle (for Comparison)
-
Resin Swelling: Swell the appropriate resin in DMF for 1-2 hours.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the linker.
-
Fmoc-L-alanine Coupling Cycle:
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Prepare a solution of Fmoc-L-alanine (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for 30-60 minutes.
-
-
Washing: Wash the resin with DMF.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Chain Elongation: Repeat steps 3 and 4 for all subsequent amino acids.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Visualizing the Chemistry
Diagrams created using Graphviz (DOT language) help to visualize the workflows and chemical transformations involved.
Caption: Generalized workflow for automated solid-phase peptide synthesis (SPPS).
Caption: Comparison of Phthaloyl and Fmoc deprotection mechanisms.
Caption: Decision flowchart for selecting an N-terminal protecting group strategy.
Limitations of this compound in Automated Synthesizers
The primary drawbacks of using this compound in automated peptide synthesis are centered around its deprotection step:
-
Harsh Deprotection Conditions: The use of hydrazine is a significant limitation. Hydrazine is a potent nucleophile and can lead to side reactions with sensitive amino acid side chains or modifications on the peptide. This harshness can reduce the overall yield and purity of the final peptide.
-
Safety Concerns: Hydrazine is highly toxic and requires careful handling and disposal, which can be a drawback in a high-throughput automated setting.
-
Compatibility Issues: The deprotection conditions for the phthaloyl group may not be compatible with all solid supports or linkers used in automated synthesis.
-
Lack of Real-Time Monitoring: Unlike the Fmoc strategy, where the release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to ensure complete deprotection, there is no straightforward method for real-time monitoring of phthaloyl group removal. This can lead to incomplete deprotection and the formation of deletion sequences.
-
Potential for Racemization: While the phthaloyl group itself is stable, the conditions required for its removal or the subsequent handling of the deprotected amine could potentially lead to racemization of the C-terminal amino acid, although this is a general concern in peptide synthesis.
Conclusion and Recommendations
For routine automated peptide synthesis, the Fmoc strategy remains the method of choice due to its mild deprotection conditions, high efficiency, and the ability to monitor the reaction in real-time. The Boc strategy also offers a robust and well-established alternative for specific applications.
The use of this compound in automated peptide synthesizers is generally limited to specialized applications where its exceptional stability to both acidic and basic conditions is a primary requirement. For instance, it might be considered for the synthesis of complex peptide architectures where orthogonal protection is needed that is resistant to both TFA and piperidine. However, for the majority of peptide synthesis campaigns, the significant limitations associated with the hydrazinolysis deprotection step make this compound a less favorable choice compared to the well-optimized and milder Fmoc and Boc strategies. Researchers should carefully weigh the unique stability advantages of the phthaloyl group against the potential for lower yields, increased side reactions, and safety concerns associated with its removal.
comparative efficiency of different deprotection methods for phthaloyl group
The phthaloyl (Phth) group is a robust and widely used protecting group for primary amines in organic synthesis, particularly in the fields of peptide, amino acid, and oligonucleotide chemistry. Its stability to a broad range of reaction conditions makes it an excellent choice for complex synthetic routes. However, the efficient and clean removal of the phthaloyl group is a critical step that requires careful consideration of the substrate's nature and the overall synthetic strategy. This guide provides a comprehensive comparison of the most common methods for phthaloyl group deprotection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.
Quantitative Comparison of Deprotection Methods
The efficiency of phthaloyl group removal is highly dependent on the chosen reagent, solvent, temperature, and the substrate itself. Below is a summary of quantitative data compiled from various studies, showcasing the performance of different deprotection methods.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate Type |
| Hydrazinolysis | ||||||
| Ing-Manske Procedure | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol | Reflux | 1 - 3 | High | General N-alkylphthalimides |
| 60% Hydrazine | DMF | Room Temp | 1 - 3 | Optimal | Peptidomimetic intermediates | |
| Aqueous hydrazine (40 eq.) | THF | Room Temp | 4 | 70 - 85 | Phthalimide-protected polyethylene glycol[1][2] | |
| Reductive Cleavage | ||||||
| Ganem's Method | Sodium borohydride (NaBH₄), then Acetic Acid | 2-Propanol/H₂O (6:1) | Room Temp, then 80 | 24, then 2 | 89 - 97 | N-Phthaloyl amino acids and dipeptides[3][4] |
| Aminolysis | ||||||
| Methylamine | 40% Aqueous methylamine (MeNH₂) | Water | Room Temp | 48 | 92 - 97 | Phthaloylglycine, Amlodipine precursor[5][6] |
| AMA | NH₄OH / 40% aq. MeNH₂ (1:1) | - | 55 | 0.17 | High | Phthalimidyl-amino CPG for oligonucleotides[7] |
| Ethylenediamine | Ethylenediamine | Isopropanol | Room Temp | - | Quantitative | Solid-phase supported peptides[8] |
| Modified Phthaloyl Groups | ||||||
| TCP Deprotection | Hydrazine/DMF (3:17) | DMF | 35 | 0.5 | Quantitative | Solid-phase supported peptides[9][10] |
| Ethylenediamine/DMF (1:200) | DMF | 50 | 0.5 | Quantitative | Solid-phase supported peptides[9][10] | |
| DCPhth Deprotection | Ethylenediamine or Hydrazine/MeOH | Alcohol | Room Temp | - | - | Glycosides[11] |
| Basic Hydrolysis | ||||||
| Aqueous NaOH or KOH | Water/Alcohol | Reflux | Several | Variable | General N-alkylphthalimides[1][12] | |
| Acidic Hydrolysis | ||||||
| 20-30% HCl or H₂SO₄ | Water | Reflux | Prolonged | Variable | General N-alkylphthalimides[12] |
Note: Yields are highly substrate-dependent and the conditions listed represent a general guideline. Direct comparison of yields between different substrate types should be made with caution.
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
1. Hydrazinolysis (Ing-Manske Procedure)
This is the most traditional and widely used method for phthaloyl group removal.
-
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of phthalhydrazide will form.
-
Acidify the mixture with concentrated HCl to ensure the protonation of the liberated amine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution basic (pH > 12) with a concentrated NaOH solution to liberate the free amine.
-
Extract the primary amine with dichloromethane (3x the volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine. Further purification can be performed if necessary.
-
2. Reductive Deprotection with Sodium Borohydride
This method offers a milder, near-neutral alternative to hydrazinolysis, which is particularly useful for substrates sensitive to racemization.[4][12]
-
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dowex 50 (H⁺) ion-exchange resin
-
1 M Ammonium Hydroxide (NH₄OH)
-
-
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 80 °C for 2 hours.
-
Cool the reaction mixture and load it onto a Dowex 50 (H⁺) column.
-
Wash the column with water to remove the phthalide byproduct.
-
Elute the amine with 1 M NH₄OH.
-
Collect the ninhydrin-active fractions and freeze-dry to afford the primary amine.
-
3. Deprotection using Aqueous Methylamine
Aminolysis with methylamine is an efficient method, especially for substrates where hydrazinolysis might be problematic.[5][6]
-
Materials:
-
N-substituted phthalimide
-
40% aqueous methylamine solution
-
-
Procedure:
-
Stir the N-substituted phthalimide in a 40% aqueous methylamine solution at room temperature.
-
The reaction is typically complete overnight (or can be monitored by TLC). For some substrates, this can be as fast as a few hours.[5]
-
Upon completion, filter the reaction mixture to remove the N,N'-dimethylphthalamide byproduct.
-
The filtrate contains the desired primary amine, which can be isolated by extraction or other standard work-up procedures depending on its properties.
-
Logical Workflow for Method Selection
The choice of a deprotection method is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to selecting the most suitable method based on the substrate's properties and the desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. soci.org [soci.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Stereochemical Integrity of Phthaloyl-L-alanine
For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, ensuring the stereochemical integrity of intermediates like Phthaloyl-L-alanine is paramount. Even minute levels of the undesired enantiomer can have significant implications for the biological activity and safety of the final product. This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
The following table summarizes the key performance indicators for the most common methods used to determine the stereochemical integrity of this compound.
| Analytical Method | Principle | Reported Enantiomeric Excess (ee) Detection | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | >99% | High resolution and accuracy, well-established technique.[1][2] | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Dependent on the specific rotation of the pure enantiomer. | Non-destructive, fast, and cost-effective for routine analysis.[3] | Lower sensitivity and accuracy compared to chromatographic methods, requires a known specific rotation value for the pure enantiomer, susceptible to impurities.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers. | >98% | Provides structural information, can be performed directly on the reaction mixture in some cases. | May require derivatization, lower sensitivity than HPLC, chiral solvating agents can be expensive. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed overview of each analytical technique, including experimental protocols tailored for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For N-protected amino acids, polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective.[4]
Experimental Protocol: Chiral HPLC of this compound
Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess (ee).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives, is a good starting point for N-protected amino acids. A common choice is a column like Chiralcel OD-H or Chiralpak AD.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol (isopropanol) is typically used. For acidic compounds like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution. A typical starting mobile phase could be n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standards: Prepare solutions of racemic Phthaloyl-DL-alanine and, if available, the pure L- and D-enantiomers to determine retention times and for method validation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
Data Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100 Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.
Polarimetry
Polarimetry is a classical and straightforward technique for assessing the stereochemical purity of a chiral compound.[3] It measures the extent to which a substance rotates the plane of polarized light.[5][6] The specific rotation is a characteristic property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[5][6] By comparing the observed rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be estimated. A specific rotation value for this compound chloride has been reported as [α]D20 = -12.4° (c=1, in CH2Cl2). While this is for the acyl chloride, it serves as a useful reference.
Experimental Protocol: Polarimetry of this compound
Objective: To measure the optical rotation of a this compound sample and estimate its enantiomeric excess.
Instrumentation:
-
Polarimeter
Materials:
-
Solvent: A suitable solvent in which the sample is soluble and does not interfere with the measurement (e.g., dichloromethane, chloroform, or ethanol).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to achieve a precise concentration (e.g., 1 g/100 mL).
-
Polarimeter Cell: A cell of a known path length (typically 1 dm).
Procedure:
-
Calibrate the polarimeter with a blank solvent.
-
Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Repeat the measurement several times and calculate the average observed rotation.
Data Analysis:
-
Calculate the specific rotation [α] of the sample using the formula: [α]λT = α / (l x c) Where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
-
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = ( [α]sample / [α]pure enantiomer ) x 100 Where [α]pure enantiomer is the specific rotation of the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[7][8][9][10][11] For this compound, a carboxylic acid, a chiral solvating agent is a convenient choice as it does not require covalent modification of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to different chemical shifts for corresponding protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the quantification of the enantiomeric ratio.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy and a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Chiral Solvating Agent (CSA): A variety of CSAs can be effective for carboxylic acids. Examples include quinine, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or commercially available chiral lanthanide shift reagents. The choice of CSA may require some screening to find one that provides sufficient separation of the signals.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the NMR solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton in the this compound molecule that shows clear, well-resolved signals that split into two distinct signals upon addition of the CSA. The methyl protons or the α-proton are good candidates.
-
Integrate the areas of the two separated signals, which correspond to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
Conclusion
The choice of the most appropriate analytical method for assessing the stereochemical integrity of this compound depends on several factors, including the required accuracy, the available instrumentation, and the stage of the research or development process. Chiral HPLC offers the highest resolution and accuracy and is the gold standard for quantitative analysis. Polarimetry provides a rapid and cost-effective screening method, particularly useful for routine quality control once a reliable specific rotation for the pure enantiomer has been established. NMR spectroscopy with a chiral solvating agent offers a valuable alternative, providing both quantitative and structural information without the need for derivatization. For robust and reliable assessment of stereochemical integrity, a combination of these techniques is often employed, with one method used for routine screening and another, more rigorous method for confirmation and validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 7. Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
performance of Phthaloyl-L-alanine in the synthesis of complex peptides
In the intricate world of complex peptide synthesis, the choice of N-terminal protecting group is a critical determinant of success, influencing yield, purity, and the prevention of undesirable side reactions such as racemization. While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are the dominant strategies in modern solid-phase peptide synthesis (SPPS), the phthaloyl (Phth) group, a classic protecting group, offers a unique set of properties that can be advantageous in specific synthetic contexts. This guide provides an objective comparison of the performance of Phthaloyl-L-alanine with its Fmoc and Boc counterparts, supported by available data and established chemical principles, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Principles: A Tale of Three Protecting Groups
The primary distinction between these N-terminal protecting groups lies in their chemical lability—the conditions required for their removal. This fundamental difference dictates their orthogonality, which is the ability to deprotect one group without affecting others in the molecule, a crucial aspect in the synthesis of complex peptides with multiple protected side chains.
-
Phthaloyl (Phth): The phthaloyl group is a cyclic diacyl protecting group known for its high stability under both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[1] This remarkable stability makes it an orthogonal protecting group to both common strategies. Its removal is typically achieved under harsher conditions, most commonly through hydrazinolysis.[1]
-
Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group, typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mild deprotection conditions of the Fmoc strategy are a major advantage, making it suitable for the synthesis of peptides containing sensitive residues.[1]
-
tert-Butoxycarbonyl (Boc): The Boc group is acid-labile and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[1] This strategy often requires the use of stronger acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[1]
Performance Comparison: A Data-Driven Analysis
| Performance Metric | This compound | Fmoc-L-alanine | Boc-L-alanine |
| Coupling Efficiency | Expected to be high with standard coupling reagents. | Generally high (>99%) with modern coupling reagents (e.g., HBTU, HATU).[2] | High with standard coupling reagents (e.g., DIC/HOBt).[2] |
| Racemization Risk | The rigid phthaloyl group may influence the racemization of the activated amino acid. The risk can be mitigated by using appropriate coupling reagents. | Low for most amino acids, but can be significant for sensitive residues like histidine and cysteine, especially with prolonged activation times.[3] | Generally low, as acidic deprotection conditions are less prone to causing racemization during the deprotection step. |
| Crude Peptide Purity | Can be high due to the stability of the protecting group, but the harsh deprotection conditions may lead to side products. | The milder deprotection conditions typically result in higher crude purity with fewer side products (often 85-95%).[2] | Crude purity can be lower (often 70-85%) due to the strong acids used for deprotection, which can cause side reactions.[2] |
| Final Peptide Yield | Highly dependent on the specific peptide sequence and the efficiency of the deprotection and purification steps. | Final yields are highly variable but can be in the range of 20-40% for complex peptides after purification.[2] | Final yields are also highly variable and can be in the range of 15-35% for complex peptides after purification.[2] |
| Orthogonality | Orthogonal to both acid- and base-labile protecting groups, offering high versatility in complex syntheses.[1] | Orthogonal to acid-labile side-chain protecting groups. | Orthogonal to base-labile and hydrogenolysis-cleavable groups. |
| Deprotection Conditions | Hydrazinolysis (e.g., hydrazine hydrate in THF or DMF), which can be harsh and may not be compatible with all functional groups.[1] | Mildly basic (e.g., 20% piperidine in DMF).[1] | Moderately acidic (e.g., 50% TFA in DCM).[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the key steps involving this compound and its common alternatives in a solid-phase peptide synthesis (SPPS) workflow.
This compound Coupling Protocol (Manual SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Previous Amino Acid Deprotection: Ensure the N-terminal amine on the resin-bound peptide is deprotected.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Phthaloyl Group Deprotection (Hydrazinolysis)
-
Resin Washing: Wash the Phthaloyl-protected peptide-resin with a suitable solvent like tetrahydrofuran (THF) or DMF.
-
Hydrazinolysis: Add a solution of hydrazine hydrate (e.g., 2-5% in DMF or THF) to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by mass spectrometry.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove the phthalhydrazide byproduct and excess hydrazine.[1] Note: Ethylenediamine has been reported as a milder alternative to hydrazine for phthaloyl deprotection on solid phase.[1]
Comparative Deprotection Protocols
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with a solution of 20% (v/v) piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF and DCM.[1]
-
Boc Deprotection: Wash the Boc-protected peptide-resin with DCM. Add a solution of 50% (v/v) TFA in DCM to the resin and agitate for 1-2 minutes. Drain the TFA solution and add a fresh solution of 50% TFA in DCM, agitating for 20-30 minutes. Wash the resin with DCM and neutralize with a solution of 10% (v/v) DIEA in DMF.[1]
Visualizing the Workflow and Chemical Logic
To better illustrate the processes discussed, the following diagrams created using the DOT language provide a visual representation of a generalized SPPS workflow and the deprotection mechanisms of the three protecting groups.
References
A Cost-Benefit Analysis of Phthaloyl-L-alanine versus Other Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts the efficiency, cost, and outcome of a synthetic route. This guide provides a comprehensive cost-benefit analysis of the Phthaloyl (Phth) protecting group for L-alanine, compared with three of the most common alternatives: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This comparison is based on experimental data for protection and deprotection reactions, cost of reagents, and the overall strategic advantages and disadvantages of each group.
At a Glance: Key Characteristics of Amine Protecting Groups
The choice of a protecting group strategy is dictated by factors such as the stability of the target molecule, the desired orthogonality with other protecting groups, and the overall cost-effectiveness of the synthetic process. The Phthaloyl group, a diacyl-type protection, offers high stability but requires specific, and sometimes harsh, deprotection conditions. In contrast, Boc, Cbz, and Fmoc are carbamate-based protecting groups with distinct lability profiles, forming the cornerstone of many modern synthetic strategies, particularly in peptide synthesis.[1][2][3][4]
Table 1: General Characteristics of Phthaloyl, Boc, Cbz, and Fmoc Protecting Groups
| Feature | Phthaloyl (Phth) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz/Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Chemical Nature | Imide (Diacyl) | Carbamate | Carbamate | Carbamate |
| Protection Reagent | Phthalic Anhydride | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl Chloroformate (Cbz-Cl) | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[1] | Strong Acid (e.g., TFA)[1][] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2] | Mild Base (e.g., 20% piperidine in DMF)[1][] |
| Orthogonality | Orthogonal to acid- and base-labile groups.[1] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[2] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1][] |
| Key Advantages | High stability, low cost of protecting agent. | Robust, well-established in SPPS, can reduce aggregation.[6] | Stable to a wide range of non-catalytic conditions.[2] | Mild deprotection, automation-friendly, real-time monitoring via UV.[1] |
| Potential Side Reactions | Racemization at high temperatures during protection, side reactions during hydrazinolysis.[1][7] | Formation of t-butyl cations can lead to alkylation of sensitive residues.[1] | Incomplete cleavage, catalyst poisoning by sulfur-containing amino acids.[2] | Diketopiperazine formation, aspartimide formation.[1] |
Cost-Benefit Analysis
The economic viability of a protecting group strategy extends beyond the initial cost of the reagents. It encompasses the price of the protected amino acid, the efficiency of the protection and deprotection steps (yield and reaction time), and the cost of purification.
Table 2: Cost Comparison of Reagents and Protected L-Alanine
| Compound | Protecting Group | Typical Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Protecting Reagent | ||||
| Phthalic Anhydride | Phth | ~$11 / 1g | 148.12 | ~1629.32 |
| Di-tert-butyl dicarbonate (Boc)₂O | Boc | ~$40 / 100g[8] | 218.25 | ~87.30 |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | ~$27 / 25g[9] | 170.59 | ~183.01 |
| Fmoc-OSu | Fmoc | ~$50 / 25g | 337.33 | ~370.00 |
| Protected L-Alanine | ||||
| Phthaloyl-L-alanine | Phth | ~$58 / 5g[4] | 219.19 | ~2539.35 |
| Boc-L-alanine | Boc | ~$20 / 25g[2] | 189.21 | ~151.36 |
| Cbz-L-alanine | Cbz | ~$26 / 10g[10] | 223.23 | ~580.19 |
| Fmoc-L-alanine | Fmoc | ~$50 / 25g | 311.34 | ~401.49 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are for research-grade chemicals and may differ for bulk industrial purchases.
From a purely reagent cost perspective, the Boc protecting group appears to be the most economical, with both the protecting agent and the resulting protected L-alanine being significantly cheaper. While phthalic anhydride is inexpensive, the cost of commercially available this compound is notably high.
Performance Comparison in L-Alanine Protection and Deprotection
The efficiency of the protection and deprotection steps is a critical factor in the overall cost-benefit analysis. High yields and short reaction times can offset higher initial reagent costs by saving time and resources.
Table 3: Experimental Data for Protection and Deprotection of L-Alanine
| Parameter | Phthaloyl (Phth) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz/Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Protection | ||||
| Typical Yield | >90%[11] | ~93%[12] | ~90%[11] | >95% |
| Reaction Time | 5-7 hours (reflux)[11] | 4 hours[12] | 20 hours[11] | 16 hours[13] |
| Purity (Post-Purification) | High | >98%[2] | >99%[10] | >99% |
| Deprotection | ||||
| Typical Yield | High | >99%[6] | High | >99% |
| Reaction Time | 1-3 hours (reflux)[1] | 30 minutes[6] | 40 hours[11] | 20 minutes[6] |
While the Phthaloyl group can be introduced in high yield, the reaction often requires elevated temperatures and longer reaction times compared to the Boc and Fmoc methods.[7][11] Deprotection of the Phthaloyl group via hydrazinolysis is effective but can also require reflux conditions and may not be suitable for sensitive substrates.[1] In contrast, Boc and Fmoc deprotection protocols are generally faster and proceed under milder conditions.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and making informed decisions. Below are representative protocols for the protection and deprotection of L-alanine with each of the four groups.
This compound
Protection of L-alanine with Phthalic Anhydride [11]
-
Materials: L-alanine, Phthalic anhydride, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride in glacial acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Remove the solvent under reduced pressure to obtain a crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., water/ethanol) to yield pure N-Phthaloyl-L-alanine.
-
Deprotection of this compound [1]
-
Materials: this compound, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend the Phthaloyl-protected amino acid in ethanol.
-
Add hydrazine hydrate (typically 2-10 equivalents).
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
The filtrate containing the deprotected L-alanine can be further purified as needed.
-
Boc-L-alanine
Protection of L-alanine with (Boc)₂O [12]
-
Materials: L-alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Acetone, Water, Triethylamine (Et₃N).
-
Procedure:
-
Dissolve L-alanine in a mixture of water and acetone.
-
Add 1.5 equivalents of triethylamine while stirring.
-
Add (Boc)₂O (1.1 equivalents) while maintaining the temperature at 25°C.
-
Continue stirring for 4 hours.
-
Remove acetone under reduced pressure.
-
Wash the aqueous layer with ether.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Crystallize the product from ethyl acetate/petroleum ether to obtain Boc-L-alanine.
-
Deprotection of Boc-L-alanine [6]
-
Materials: Boc-L-alanine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amino acid in dichloromethane.
-
Add a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected amino acid as a TFA salt.
-
Cbz-L-alanine
Protection of L-alanine with Cbz-Cl [11]
-
Materials: L-alanine, Benzyl Chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve L-alanine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2 equivalents).
-
Cool the solution to 0°C and add Cbz-Cl (1.5 equivalents).
-
Stir the solution for 20 hours at 0°C.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain Cbz-L-alanine.
-
Deprotection of Cbz-L-alanine [11]
-
Materials: Cbz-L-alanine, Palladium on carbon (Pd-C), Methanol.
-
Procedure:
-
Dissolve Cbz-L-alanine in methanol.
-
Add 5% Pd-C catalyst.
-
Stir the mixture at 60°C for 40 hours under a hydrogen atmosphere.
-
Filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected L-alanine.
-
Fmoc-L-alanine
Protection of L-alanine with Fmoc-OSu [13]
-
Materials: L-alanine, Fmoc-succinamide (Fmoc-OSu), Tetrahydrofuran (THF), Saturated aqueous NaHCO₃.
-
Procedure:
-
Dissolve L-alanine and Fmoc-OSu (1.05 equivalents) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
The precipitated product, Fmoc-L-alanine, can be collected by filtration.
-
Deprotection of Fmoc-L-alanine [13]
-
Materials: Fmoc-L-alanine, Acetonitrile, Morpholine.
-
Procedure:
-
Dissolve Fmoc-L-alanine in acetonitrile.
-
Add morpholine (3 equivalents) while stirring.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic phases with 5% aqueous LiCl, dry with sodium sulphate, and filter.
-
Evaporate the solvent and purify the crude product by silica gel flash chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of an amino acid using the four different protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Phthaloyl-L-alanine
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed guidance on the proper disposal of Phthaloyl-L-alanine, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on the safety data sheet (SDS) of a structurally similar compound, N-Phthaloylglycine, due to the absence of a specific SDS for this compound. It is crucial to handle this compound with care, assuming a similar hazard profile to its analogue.
Hazard Profile Overview
Based on the analysis of the structurally related N-Phthaloylglycine, this compound should be treated as a hazardous substance. The likely hazard classifications include:
-
Acute oral toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
Proper Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. This ensures that the compound is handled and neutralized in a controlled and environmentally responsible manner.
Step-by-Step Disposal Guide:
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow all institutional guidelines for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a clear and accurate description of the waste.
-
-
Prohibited Disposal Methods:
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found. The disposal recommendations are qualitative and based on the hazardous nature of a similar compound.
| Parameter | Value |
| Recommended Disposal Method | Licensed Chemical Destruction/Controlled Incineration[1] |
| Drain Disposal | Prohibited[1] |
| Solid Waste Disposal | Prohibited |
Disclaimer: The information provided is based on the best available data for a structurally analogous compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling Phthaloyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phthaloyl-L-alanine (CAS 4192-28-3) in a laboratory setting. While this compound is not classified as a hazardous substance, this document outlines best practices to ensure a safe research environment. The following procedures are based on general laboratory safety standards and information for structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Wear safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be used. | Minimizes inhalation of airborne particles. |
Hygiene Measures:
-
Avoid eating, drinking, or smoking in laboratory areas.
-
Wash hands thoroughly after handling the substance.
-
Remove contaminated clothing and wash it before reuse.
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Log the chemical into the laboratory's chemical inventory system.
-
-
Storage:
-
Preparation and Use:
-
Handle in a well-ventilated area, such as a chemical fume hood, especially if heating or creating aerosols.
-
Minimize the generation of dust.[3]
-
Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the solid.
-
Ensure all equipment is clean and dry before use.
-
-
Spill Response:
-
In case of a spill, wear appropriate PPE.
-
For a dry spill, carefully sweep up the material and place it in a designated waste container.[4]
-
Avoid creating dust.
-
Clean the spill area with a suitable solvent or detergent and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[5]
-
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Chemical Waste:
-
Dispose of unused or waste this compound in a designated, labeled hazardous waste container.
-
Do not dispose of down the drain or in the general trash.
-
Follow all federal, state, and local regulations for chemical waste disposal.[5]
-
-
Contaminated Materials:
-
Dispose of any contaminated materials (e.g., gloves, weighing paper, paper towels) in the designated solid waste container.
-
-
Container Disposal:
-
Triple rinse the empty container with a suitable solvent.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
-
IV. Diagrams
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Workflow: General Use in Synthesis
Caption: General experimental workflow for using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
